molecular formula C47H96N2O22 B15545700 T-Boc-N-amido-peg20-amine

T-Boc-N-amido-peg20-amine

Cat. No.: B15545700
M. Wt: 1041.3 g/mol
InChI Key: FWGOBDRSIJZXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Boc-N-amido-peg20-amine is a useful research compound. Its molecular formula is C47H96N2O22 and its molecular weight is 1041.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H96N2O22

Molecular Weight

1041.3 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C47H96N2O22/c1-47(2,3)71-46(50)49-5-7-52-9-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-35-66-37-39-68-41-43-70-45-44-69-42-40-67-38-36-65-34-32-63-30-28-61-26-24-59-22-20-57-18-16-55-14-12-53-10-8-51-6-4-48/h4-45,48H2,1-3H3,(H,49,50)

InChI Key

FWGOBDRSIJZXQT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

T-Boc-N-amido-PEG20-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure, properties, and applications of T-Boc-N-amido-PEG20-amine, a heterobifunctional linker critical in modern bioconjugation and pharmaceutical sciences.

Introduction

This compound is a versatile, high-purity polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation, drug delivery systems, and proteomics. Its unique bifunctional nature, possessing a free primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, allows for controlled, sequential conjugation of different molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in scientific research and drug development.

The hydrophilic 20-unit PEG chain imparts enhanced solubility in aqueous media to the conjugated molecules, a crucial attribute for biological applications. The terminal primary amine is readily available for conjugation to molecules bearing carboxylic acids or activated esters, while the Boc-protected amine offers an orthogonal site for a second conjugation following a deprotection step.

Chemical Structure and Properties

This compound is characterized by a long-chain PEG spacer, flanked by a primary amine and a Boc-protected amine.

Molecular Structure:

G Boc Boc-NH- PEG_start Boc->PEG_start PEG_end PEG_start->PEG_end Amine -NH2 PEG_end->Amine PEG_label (OCH2CH2)20

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C47H96N2O22
Molecular Weight ~1041.3 g/mol
Purity ≥98%
Appearance White to off-white solid or viscous oilN/A
Solubility Soluble in water and most organic solvents
Storage -20°C, desiccated

Experimental Protocols

The utility of this compound lies in its ability to participate in sequential conjugation reactions. The following are detailed protocols for the key experimental steps.

Conjugation of the Primary Amine

The free primary amine of this compound can be readily conjugated to a molecule containing a carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester.

Protocol for NHS Ester Conjugation:

  • Dissolution: Dissolve the amine-containing molecule (e.g., protein, peptide) in a suitable buffer, typically at a pH range of 7.2-8.5 (e.g., phosphate-buffered saline (PBS) or sodium bicarbonate buffer).

  • Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Add the dissolved this compound solution to the solution of the target molecule. A 5 to 10-fold molar excess of the PEG linker over the amine-containing molecule is often a good starting point for optimization.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer, such as Tris or glycine.

  • Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

G cluster_0 Conjugation Workflow A Dissolve Target Molecule (pH 7.2-8.5) C Mix and Incubate (RT, 1-4h or 4°C, overnight) A->C B Dissolve Boc-PEG-Amine (DMF/DMSO) B->C D Quench Reaction (Tris/Glycine) C->D E Purify Conjugate (SEC/HPLC) D->E

Caption: Experimental workflow for NHS ester conjugation.

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under acidic conditions to reveal a primary amine, which is then available for a subsequent conjugation reaction.

Protocol for Boc Deprotection:

  • Dissolution: Dissolve the Boc-protected PEG conjugate in an appropriate organic solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Acid Treatment: Add a solution of a strong acid. A common reagent is trifluoroacetic acid (TFA) at a concentration of 20-50% (v/v) in DCM. For acid-sensitive substrates, 4M HCl in dioxane can be a suitable alternative.

  • Scavengers: If the substrate is sensitive to cationic species generated during deprotection, scavengers such as triisopropylsilane (B1312306) (TIS) can be added (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by an appropriate analytical technique like TLC, LC-MS, or NMR.

  • Work-up:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. Co-evaporation with toluene (B28343) can help remove residual TFA.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

G cluster_1 Boc Deprotection Workflow F Dissolve Boc-Protected Conjugate (DCM) G Add Acid Solution (e.g., 20-50% TFA in DCM) F->G H Incubate (0°C to RT, 1.5-2.5h) G->H I Work-up (Evaporation/Neutralization) H->I J Purified Deprotected Conjugate I->J

Caption: Experimental workflow for Boc deprotection.

Applications in Drug Development

This compound is a valuable tool in the development of advanced therapeutics, most notably in the construction of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADC development, the bifunctional nature of the linker allows for the sequential attachment of a cytotoxic drug and an antibody. For instance, the free amine of the linker can be conjugated to a payload, and after deprotection, the newly revealed amine can be attached to the antibody. The PEG spacer enhances the solubility and pharmacokinetic profile of the ADC.

G cluster_2 Logical Relationship in ADC Synthesis Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Boc-PEG-Amine Intermediate Drug-Linker-Boc Linker->Intermediate Drug Cytotoxic Drug Drug->Intermediate Deprotected_Intermediate Drug-Linker-Amine Intermediate->Deprotected_Intermediate Deprotection Deprotected_Intermediate->ADC

Caption: Logical relationship in ADC synthesis using a Boc-protected linker.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, high purity, and bifunctional nature enable the controlled synthesis of complex bioconjugates. The inclusion of a 20-unit PEG spacer provides significant advantages in terms of solubility and biocompatibility, making it an ideal choice for the development of next-generation therapeutics and diagnostics. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for the effective utilization of this important PEG linker.

A Technical Guide to T-Boc-N-amido-PEG20-amine: Properties, Functions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, functions, and key applications of T-Boc-N-amido-PEG20-amine. This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a critical tool in modern bioconjugation, drug delivery, and nanotechnology, enabling the precise construction of complex biomolecular architectures.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a 20-unit polyethylene glycol spacer.[1] This structure imparts unique characteristics essential for its role as a molecular linker. The hydrophilic PEG chain enhances the solubility of the molecule and any conjugate in aqueous and many organic solvents.[2]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C47H96N2O22[1]
Molecular Weight 1041.3 g/mol [1]
Appearance White to off-white solid or viscous oilGeneric PEG property
Purity Typically ≥95%[1]
Storage -20°C, protected from moisture[1][2]

Table 2: Solubility Profile of Similar Boc-NH-PEG-Amine Compounds

SolventSolubilitySource
Water & Aqueous BuffersSoluble[3]
Dimethylformamide (DMF)Soluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dichloromethane (DCM)Soluble[3]
ChloroformSoluble
EthanolLess Soluble
Toluene (B28343)Less Soluble
Diethyl EtherInsoluble

Key Functions and Applications

The primary function of this compound is to act as a flexible, hydrophilic spacer arm to link two different molecules. Its heterobifunctional nature allows for sequential and controlled conjugation reactions.

  • Primary Amine: The free primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids (in the presence of activators like EDC/NHS), N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes.[2]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a second primary amine for subsequent conjugation.[1][2]

  • PEG20 Spacer: The polyethylene glycol chain imparts several beneficial properties to the final conjugate, including:

    • Increased hydrophilicity and solubility.

    • Reduced immunogenicity and antigenicity of proteins and peptides.

    • Improved pharmacokinetic profiles of therapeutic molecules by increasing their hydrodynamic radius.

    • Reduced non-specific binding to surfaces.

These properties make this compound a valuable reagent in various fields:

  • Drug Delivery: It is extensively used in the development of Antibody-Drug Conjugates (ADCs), where it links a potent cytotoxic drug to a monoclonal antibody, targeting the drug specifically to cancer cells.[4]

  • Bioconjugation: This linker is employed to conjugate proteins, peptides, oligonucleotides, and small molecules for various research and diagnostic applications.[]

  • Surface Modification: It can be used to modify the surfaces of nanoparticles, liposomes, and other materials to improve their biocompatibility and create functionalized surfaces for targeted delivery or diagnostic purposes.

  • PROTACs: The PEG linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar linkers.

Protocol 1: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Methodology:

  • Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • To the stirring solution, add an equal volume of TFA (for a 50% TFA/DCM solution). The reaction is typically performed at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material. The reaction is usually complete within 1-2 hours.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting product is the amine as its TFA salt, which can often be used directly in the next conjugation step.

  • (Optional) Neutralization to the free amine:

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Conjugation of the Primary Amine to a Carboxylic Acid (EDC/NHS Chemistry)

This protocol outlines the coupling of the free amine of the PEG linker to a carboxyl group on a target molecule.

Materials:

  • Amine-terminated PEG linker (deprotected this compound)

  • Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 5.0-6.0)

  • Coupling Buffer: PBS or bicarbonate buffer (pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation Reaction:

    • Dissolve the amine-terminated PEG linker in the Coupling Buffer.

    • Immediately add the activated NHS ester solution to the amine-containing solution. The pH of the reaction mixture should be maintained between 7.2 and 8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate to remove unreacted linker, EDC/NHS byproducts, and unconjugated molecules. Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.[]

      • Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a different net charge compared to the starting materials.[]

      • Dialysis: Useful for removing small molecule impurities.

Protocol 3: Purification of PEGylated Proteins

Purification is a critical step to isolate the desired conjugate.

Table 3: Common Purification Techniques for PEGylated Proteins

TechniquePrincipleApplicationSource
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius. PEGylation increases the size of the protein.Efficiently removes unreacted PEG, native protein, and low molecular weight byproducts.[]
Ion-Exchange Chromatography (IEX) Separation based on surface charge. PEG chains can shield protein surface charges.Can separate positional isomers of PEGylated proteins and proteins with different degrees of PEGylation.[][7]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein.A supplementary method to IEX, useful for proteins that are difficult to purify by IEX.[]
Reverse Phase Chromatography (RP-HPLC) Separation based on polarity.Primarily used for analytical scale separation and identification of PEGylation sites.[]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships involving this compound.

experimental_workflow start This compound deprotection Boc Deprotection (TFA in DCM) start->deprotection amine_peg H2N-PEG20-NH3+ TFA- deprotection->amine_peg conjugation1 Conjugation 1 (e.g., Amide bond formation) amine_peg->conjugation1 molecule_a Molecule A (e.g., Antibody) molecule_a->conjugation1 intermediate A-NH-CO-PEG20-NH3+ TFA- conjugation1->intermediate neutralization Neutralization intermediate->neutralization free_amine_intermediate A-NH-CO-PEG20-NH2 neutralization->free_amine_intermediate conjugation2 Conjugation 2 free_amine_intermediate->conjugation2 molecule_b Molecule B (e.g., Drug-NHS ester) molecule_b->conjugation2 final_conjugate A-Linker-B (e.g., ADC) conjugation2->final_conjugate purification Purification (SEC, IEX) final_conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Sequential conjugation workflow using this compound.

adc_logic antibody Monoclonal Antibody (Tumor Targeting) adc Antibody-Drug Conjugate (ADC) antibody->adc linker This compound (Linker) linker->adc drug Cytotoxic Drug (Payload) drug->adc binding Binding to Tumor Antigen adc->binding tumor_cell Tumor Cell binding->tumor_cell internalization Internalization binding->internalization release Drug Release internalization->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Logical relationship of this compound in an ADC's mechanism of action.

References

solubility of T-Boc-N-amido-peg20-amine in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of T-Boc-N-amido-peg20-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its molecular architecture features a terminal primary amine, atert-butyloxycarbonyl (t-Boc) protected amine at the other terminus, and a 20-unit PEG chain forming the spacer. The solubility of this linker in both aqueous and organic solvents is a fundamental property that dictates its utility and handling in a multitude of scientific applications.

This technical guide provides a detailed analysis of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document presents an inferred solubility profile based on the well-established behavior of structurally analogous PEGylated molecules. Furthermore, a comprehensive experimental protocol for the accurate determination of its solubility is provided, alongside visual diagrams to elucidate the relationship between its structure and solubility, and the experimental workflow.

Inferred Solubility Profile

The solubility of this compound is a composite of the contributions from its distinct molecular components: the highly hydrophilic 20-unit PEG chain, the polar terminal amine and internal amide groups, and the hydrophobic t-Boc protecting group. The dominant feature is the long PEG spacer, which generally imparts significant solubility in aqueous and polar organic solvents.[1]

Table 1: Inferred Solubility of this compound in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPhysicochemical Rationale
Aqueous Water, Phosphate-Buffered Saline (PBS)SolubleThe extensive PEG chain readily forms hydrogen bonds with water molecules, driving dissolution. The polar amine and amide functionalities further enhance aqueous solubility.
Polar Protic Ethanol, MethanolSoluble to Freely SolubleThese solvents act as both hydrogen bond donors and acceptors, effectively solvating the entire molecule, including the PEG chain and the polar end groups.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileFreely SolubleStrong dipole-dipole interactions between these solvents and the polar components of the this compound molecule lead to high solubility.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents can effectively solvate the less polar aspects of the molecule, including the ethylene (B1197577) backbone of the PEG chain and the t-Boc group.
Aromatic TolueneSparingly SolubleThe overall high polarity of the molecule limits its solubility in nonpolar aromatic solvents.
Aliphatic HexanesInsolubleThe significant mismatch in polarity between the highly polar PEGylated compound and nonpolar aliphatic solvents results in very poor solubility.
Ethereal Diethyl EtherInsolubleSimilar to aliphatic solvents, the low polarity of diethyl ether is insufficient to overcome the cohesive forces of the polar this compound.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, valued for its reliability and direct measurement of the saturated state.[2] The following protocol provides a detailed methodology for applying this technique to this compound.

Materials and Equipment
  • This compound (solid)

  • High-purity solvents (as listed in Table 1)

  • Calibrated analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Benchtop centrifuge

  • Volumetric flasks and pipettes

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm)

  • A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or a UV-Vis spectrophotometer.

Detailed Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add a sufficient excess of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume of the selected solvent into the vial containing the solid compound.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to ensure equilibrium is reached. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has plateaued.[3][4]

  • Phase Separation: Following equilibration, remove the vials from the shaker and let them stand to allow for the sedimentation of the excess solid. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean analysis vial. This step is critical to remove any fine, suspended particles that could lead to an overestimation of solubility.

  • Dilution: If the concentration of the saturated solution is expected to be above the linear range of the calibration curve, perform an accurate dilution of the filtrate with the same solvent.

  • Quantification: Analyze the prepared sample using the chosen analytical method (e.g., HPLC or UV-Vis). Determine the concentration of this compound by comparing the instrumental response to the calibration curve.

  • Calculation of Solubility: Calculate the solubility of the compound, remembering to account for any dilution factors. The final solubility is reported in units such as mg/mL or mol/L.

Visualizations

Relationship Between Molecular Structure and Solubility

The following diagram illustrates how the different functional domains of the this compound molecule influence its solubility in various classes of solvents.

G cluster_molecule Molecular Components of this compound cluster_solvents Solvent Classes tBoc t-Boc Group (Hydrophobic) Amide Amide Linkage (Polar) Polar Aqueous & Polar Organic tBoc->Polar Weak Interaction Nonpolar Nonpolar Organic tBoc->Nonpolar Favorable Interaction (van der Waals) PEG PEG20 Chain (Hydrophilic) Amide->Polar Good Interaction Amine Terminal Amine (Polar) PEG->Polar Strong Interaction (H-Bonding, Dipole-Dipole) PEG->Nonpolar Unfavorable Interaction Amine->Polar Good Interaction

Caption: Influence of molecular domains on solubility.

Experimental Workflow for Solubility Determination via the Shake-Flask Method

The diagram below provides a step-by-step visual guide to the experimental protocol for determining the solubility of this compound.

G start Start: Add Excess Solid to Vial add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate with Agitation (Constant Temperature) add_solvent->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge filter Filter Supernatant centrifuge->filter analyze Quantify Concentration of Filtrate (e.g., by HPLC) filter->analyze end End: Report Solubility Value analyze->end

Caption: Workflow for the Shake-Flask solubility method.

References

The Crucial Role of PEG Linkers in Advanced Drug Development: A Technical Guide to T-Boc-N-amido-peg20-amine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioconjugation has revolutionized therapeutic strategies, enabling the targeted delivery of potent molecules to specific sites within the body. At the heart of this innovation lies the linker, a critical component that bridges the therapeutic payload to its delivery vehicle. Among the most versatile and widely utilized linkers are those based on polyethylene (B3416737) glycol (PEG). This in-depth technical guide explores the core principles of PEG linkers, with a specific focus on the heterobifunctional linker, T-Boc-N-amido-peg20-amine. We will delve into the quantitative impact of PEGylation on drug performance, provide detailed experimental methodologies, and visualize key biological and experimental processes.

The Fundamental Principles of PEGylation in Drug Delivery

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern drug development. This process imparts several desirable physicochemical properties to therapeutic agents, ranging from small molecules to large biologics like antibodies.[1]

Key Advantages of PEGylation:

  • Enhanced Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the drug, increasing its hydrodynamic radius. This larger size reduces renal clearance, thereby significantly prolonging the drug's circulation time in the bloodstream.[1]

  • Improved Stability and Solubility: PEG linkers can protect the conjugated drug from enzymatic degradation and enhance the solubility of hydrophobic molecules, which is crucial for their formulation and in vivo distribution.[1]

  • Reduced Immunogenicity: By masking the surface of therapeutic proteins, PEGylation can decrease their recognition by the immune system, thus lowering the risk of an immunogenic response.[1]

  • Controlled Drug Release: The chemistry of the linker can be tailored for stable, long-circulating conjugates or for environmentally sensitive linkers that release the active drug at the target site in response to specific physiological triggers like pH or enzymes.[1]

This compound: A Versatile Heterobifunctional Linker

This compound is a prime example of a heterobifunctional PEG linker, meaning it possesses two different reactive functional groups at its termini. This characteristic allows for the sequential and controlled conjugation of two different molecules.

Structural Features and Reactivity:

  • t-Boc Protected Amine: One end of the linker features a primary amine protected by a tert-butyloxycarbonyl (t-Boc) group. The t-Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[2]

  • Free Amine: The other end of the linker has a terminal primary amine (-NH2). This amine group is nucleophilic and can readily react with electrophilic groups such as carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form a stable amide bond.[3]

  • PEG20 Spacer: The core of the linker is a chain of 20 ethylene (B1197577) glycol units. This PEG spacer provides the aforementioned benefits of PEGylation, including increased hydrophilicity and a flexible spacer arm.

Quantitative Impact of PEG Linker Length on Drug Performance

The length of the PEG chain is a critical parameter that can be optimized to fine-tune the pharmacokinetic and pharmacodynamic properties of a bioconjugate.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

PEG Linker LengthHalf-Life (t½) ExtensionClearance RateReference
No PEG1xHigh[4]
PEG4~2.5-foldModerate[5]
PEG8Significant Decrease vs. No PEGLow[3]
PEG10~11.2-foldLow[5]
PEG12Further Decrease vs. PEG8Very Low[3]
PEG24Minimal Additional Benefit vs. PEG12Very Low[3]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an ADC

PEG Linker LengthIC50 (nM)Fold Change vs. No PEGReference
No PEGX1[5]
PEG44.5X4.5[5]
PEG1022X22[5]

Note: The specific values are dependent on the antibody, payload, and cell line used in the study. The trend, however, illustrates that while longer PEG chains improve pharmacokinetics, they can sometimes lead to a decrease in in vitro potency, likely due to steric hindrance.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of heterobifunctional PEG linkers.

General Synthesis of a Heterobifunctional PEG Linker (e.g., Amine-PEG-Acid)

This protocol describes a general method for synthesizing an amine-PEG-acid linker, a common precursor for creating activated esters for conjugation.

Materials:

  • α-t-Boc-amino-ω-hydroxy-PEG

  • Succinic anhydride (B1165640)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Esterification: Dissolve α-t-Boc-amino-ω-hydroxy-PEG and a molar excess of succinic anhydride in anhydrous DCM. Add TEA and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with a mild acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting t-Boc-amino-PEG-acid by column chromatography on silica (B1680970) gel.

  • Boc Deprotection: Dissolve the purified t-Boc-amino-PEG-acid in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Precipitate the final product, amine-PEG-acid, by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.

Conjugation of a PEG Linker to an Antibody (Lysine Conjugation)

This protocol outlines the conjugation of a payload to an antibody via a PEG linker targeting surface-exposed lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Amine-PEG-Payload conjugate with a terminal carboxylic acid

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of the Linker-Payload: Dissolve the Amine-PEG-Payload conjugate, NHS, and EDC in anhydrous DMSO. Stir the reaction at room temperature for 1 hour to form the NHS ester.

  • Conjugation Reaction: Add the activated linker-payload solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 10:1 linker to antibody). Ensure the final DMSO concentration does not exceed 10% (v/v). Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC). Collect the fractions containing the purified antibody-drug conjugate (ADC).

Characterization of the PEGylated Antibody-Drug Conjugate (ADC)

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Inject the purified ADC onto an SEC column.

  • The resulting chromatogram will show a main peak for the monomeric ADC. The presence of earlier eluting peaks indicates aggregation, while later eluting peaks suggest fragmentation or the presence of unconjugated components.

3. Confirmation of Conjugation and DAR by Mass Spectrometry:

  • Analyze the intact ADC or its subunits (e.g., light and heavy chains after reduction) by mass spectrometry (e.g., ESI-QTOF).

  • The mass difference between the unconjugated and conjugated antibody/subunits will confirm the successful conjugation and provide a precise determination of the different DAR species present in the sample.

Visualizing Key Processes with Graphviz

Signaling Pathway of a HER2-Targeted ADC

HER2_ADC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer Internalization Endosome Endosome HER2_dimer->Endosome PI3K PI3K HER2_dimer->PI3K Inhibition of Downstream Signaling Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Cell_Cycle_Arrest Cell Cycle Arrest Payload->Cell_Cycle_Arrest AKT AKT PI3K->AKT Blocks Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ADC_Workflow Start Start: ADC Design Linker_Synthesis 1. Linker Synthesis (e.g., this compound) Start->Linker_Synthesis Payload_Activation 2. Payload Activation & Linker Conjugation Linker_Synthesis->Payload_Activation Conjugation 4. Conjugation of Linker-Payload to Antibody Payload_Activation->Conjugation Antibody_Modification 3. Antibody Modification (if necessary, e.g., reduction) Antibody_Modification->Conjugation Purification 5. Purification of ADC (e.g., SEC, IEX) Conjugation->Purification Characterization 6. Characterization Purification->Characterization DAR DAR Determination Characterization->DAR Purity Purity & Aggregation Characterization->Purity Identity Identity & Integrity Characterization->Identity End End: Characterized ADC DAR->End Purity->End Identity->End

References

A Technical Guide to T-Boc-N-amido-PEG20-amine: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T-Boc-N-amido-PEG20-amine, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This class of reagents is instrumental in the fields of bioconjugation, drug delivery, and proteomics. The core of this molecule features a PEG spacer of varying lengths—in this instance, 20 ethylene (B1197577) glycol units—flanked by a free primary amine and a tert-butyloxycarbonyl (Boc) protected primary amine. This configuration allows for sequential and site-specific conjugation of two different molecules, making it a valuable tool for creating complex bioconjugates.

The free amine can react with carboxylic acids or activated esters, while the Boc-protected amine remains inert.[1] Subsequent removal of the acid-labile Boc group under mild acidic conditions reveals a second primary amine, which can then be used for further conjugation.[2][3] This strategic protection and deprotection allows for the precise construction of molecules such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[4][]

Physicochemical Properties and Data

While a specific CAS number for this compound is not readily found in public databases, several manufacturers provide key specifications for this and related compounds. The following table summarizes the available quantitative data for T-Boc-N-amido-PEGn-amine variants.

PropertyThis compoundT-Boc-N-amido-PEG2-amineT-Boc-N-amido-PEG5-amineT-Boc-N-amido-PEG12-amine
CAS Number Not available153086-78-3[3][6]189209-27-6[7]1642551-09-4[4]
Molecular Formula C47H96N2O22[1]C11H24N2O4[3]C17H36N2O7[7]C31H64N2O14[4]
Molecular Weight (MW) 1041.3 g/mol [1]248.3 g/mol [3]380.5 g/mol [7]688.85 g/mol [4]
Purity ≥98%[1]≥98%[3]≥95%[7]Not specified
Appearance White/off-white solidLiquid/SolidLiquid/SolidNot specified
Solubility Soluble in water, DMF, DMSO, CH2Cl2[8]Soluble in water, DMF, DMSO, CH2Cl2Soluble in water, DMF, DMSO, CH2Cl2Soluble in DMSO[4]
Storage Conditions -20°C, keep dry[1]-20°C, keep dry[3]-5°C, keep dry[7]-20°C[4]

Experimental Protocols

The utility of T-Boc-N-amido-PEGn-amine linkers lies in their ability to undergo sequential conjugation reactions. Below are detailed protocols for the key experimental steps.

1. Boc Group Deprotection

The removal of the Boc protecting group is a critical step to unmask the second primary amine for subsequent conjugation. This is typically achieved under acidic conditions.

  • Reagents and Materials:

    • Boc-protected PEGylated compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.[1]

    • Add TFA to the solution. A common concentration is 25-50% TFA in DCM.[1] Alternatively, for acid-sensitive substrates, a milder solution of 4M HCl in an organic solvent like dioxane or ethyl acetate (B1210297) can be used.[9]

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1][9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deprotected product will be more polar (lower Rf value on TLC) than the starting material.

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product will be the amine as its TFA salt.[1]

    • (Optional - for free amine) If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid (Note: CO₂ evolution will occur).[1]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG compound.[1]

2. Conjugation of the Free Amine to a Carboxylic Acid (Amide Coupling)

The primary amine of the linker can be coupled to a molecule containing a carboxylic acid group using standard carbodiimide (B86325) chemistry.

  • Reagents and Materials:

    • T-Boc-N-amido-PEGn-amine

    • Molecule with a carboxylic acid group (e.g., protein, small molecule)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

    • Activation Buffer: MES buffer (pH 4.5-5.0)

    • Coupling Buffer: PBS or HEPES buffer (pH 7.2-7.5)

    • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Procedure:

    • Dissolve the carboxylic acid-containing molecule in the activation buffer.

    • Add EDC and NHS (or sulfo-NHS) to the solution to activate the carboxyl groups. A typical molar ratio is a 2- to 10-fold molar excess of EDC/NHS over the carboxyl groups.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

    • Dissolve the T-Boc-N-amido-PEGn-amine in the coupling buffer.

    • Add the activated carboxyl-containing molecule solution to the PEG-amine solution.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS-esters.

    • Purify the resulting Boc-protected PEGylated conjugate using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography to remove excess reagents.[10]

Visualizations: Workflows and Reactions

General Workflow for Sequential Bioconjugation

The following diagram illustrates the typical experimental workflow for using T-Boc-N-amido-PEGn-amine to link two different molecules (Molecule A and Molecule B).

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation cluster_3 Final Steps molA Molecule A (e.g., Protein with -COOH) activation Activation with EDC/NHS molA->activation linker Boc-NH-PEG-NH2 conjugation1 Amide Bond Formation linker->conjugation1 activation->conjugation1 deprotection Boc Deprotection (TFA in DCM) conjugation1->deprotection conjugation2 Second Amide Bond Formation deprotection->conjugation2 molB Molecule B (e.g., Drug with NHS-ester) molB->conjugation2 purification Purification (e.g., SEC/Dialysis) conjugation2->purification final_product Final Conjugate: Molecule A-PEG-Molecule B purification->final_product

Caption: Workflow for sequential conjugation using a Boc-NH-PEG-NH2 linker.

Boc Deprotection Reaction

This diagram illustrates the chemical transformation during the acid-catalyzed removal of the Boc protecting group.

Caption: Acid-catalyzed removal of the Boc protecting group.

References

Methodological & Application

Application Notes and Protocols for Peptide Bioconjugation using T-Boc-N-amido-PEG20-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules such as peptides, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can lead to a longer circulating half-life, improved solubility, increased stability against proteolytic degradation, and reduced immunogenicity.[1][3][4][5] T-Boc-N-amido-PEG20-amine is a heterobifunctional linker that enables a controlled and stepwise approach to peptide modification. This molecule features a free primary amine for conjugation and a tert-butyloxycarbonyl (t-Boc) protected amine, which can be deprotected in a subsequent step to introduce a new reactive site for further functionalization.[6][7][8]

These application notes provide detailed protocols for the bioconjugation of peptides with this compound, including the activation of the peptide, the conjugation reaction, the deprotection of the t-Boc group, and the purification and analysis of the final PEGylated peptide.

Materials and Methods

Materials
  • Peptide with a free carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer)

  • Purification columns (e.g., Size-Exclusion Chromatography, Reverse-Phase HPLC)

  • Analytical instruments (e.g., LC/MS, MALDI-TOF)

Experimental Protocols

Protocol 1: Activation of Peptide Carboxylic Acid

This protocol describes the activation of a carboxylic acid group on the peptide using EDC and NHS to form a reactive NHS ester. This ester will readily react with the primary amine of the this compound linker.

  • Dissolve the peptide containing a carboxylic acid group in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of NHS to the peptide solution.

  • Add 1.5 equivalents of EDC to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the NHS ester.

Protocol 2: Conjugation of this compound to Activated Peptide
  • In a separate tube, dissolve this compound in an appropriate buffer, such as PBS at pH 7.2-8.0.

  • Add the activated peptide-NHS ester solution to the this compound solution. The molar ratio of the PEG linker to the peptide may need to be optimized, with a 2 to 20-fold molar excess of the PEG reagent often used as a starting point.[9]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer, such as Tris or glycine.[10]

Protocol 3: Deprotection of the t-Boc Group

This step is performed if the newly introduced amine is required for subsequent conjugation steps.

  • Dissolve the t-Boc-PEGylated peptide in DCM.

  • Prepare a deprotection solution of 50% TFA in DCM. For peptides containing sensitive residues like Cys, Met, or Trp, consider adding scavengers such as 0.5% dithioethane (DTE) or triisopropylsilane (TIS) to the TFA solution to prevent side reactions from the tert-butyl cations formed during deprotection.[11][12][13]

  • Treat the t-Boc-PEGylated peptide with the TFA solution. A short pre-wash of 5 minutes can be followed by a longer deprotection step of 15-25 minutes.[12]

  • Remove the TFA and solvent, for example, by rotary evaporation or a stream of nitrogen.

  • The resulting amine will be a TFA salt and must be neutralized to the free amine before subsequent reactions. This can be achieved by treating the peptide-resin with a 50% solution of diisopropylethylamine (DIEA) in DCM.[11]

Protocol 4: Purification of the PEGylated Peptide

Purification is crucial to remove unreacted peptide, excess PEG linker, and reaction byproducts. The choice of method depends on the properties of the peptide and the PEGylated conjugate.

  • Size-Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated peptide from the smaller, unreacted peptide and excess PEG reagent.[]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the surface charge of a peptide, allowing for the separation of PEGylated and un-PEGylated forms.[][15]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates based on hydrophobicity and is effective for purifying peptides and their PEGylated counterparts.[]

  • Ultrafiltration/Diafiltration: These membrane-based techniques can be used to remove low molecular weight impurities and for buffer exchange.[16][17]

  • Dialysis: A useful pre-purification step to remove smaller molecules.[16]

Protocol 5: Analysis and Characterization

The final PEGylated peptide should be thoroughly characterized to confirm successful conjugation, purity, and identity.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): This is a powerful technique to determine the molecular weight of the PEGylated peptide, confirming the addition of the PEG chain and assessing the heterogeneity of the product.[18][19][20][21] Post-column addition of amines can simplify the mass spectra.[20][21]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Also used for molecular weight determination.

  • Capillary Electrophoresis (CE): Provides high-resolution separation and can be used for analysis and small-scale purification.[]

Data Presentation

ParameterUnmodified PeptidePEGylated Peptide
Molecular Weight (Da) Insert DataInsert Data
Retention Time (RP-HPLC, min) Insert DataInsert Data
Elution Volume (SEC, mL) Insert DataInsert Data
Purity (%) Insert DataInsert Data

Table 1: Example of a data summary table for the comparison of unmodified and PEGylated peptides.

Visualizations

Bioconjugation_Workflow Peptide Peptide with Carboxylic Acid Activated_Peptide Activated Peptide (NHS Ester) Peptide->Activated_Peptide EDC, NHS Conjugation Conjugation Reaction Activated_Peptide->Conjugation PEG_Linker This compound PEG_Linker->Conjugation PEGylated_Peptide t-Boc-PEGylated Peptide Conjugation->PEGylated_Peptide Deprotection t-Boc Deprotection (TFA) PEGylated_Peptide->Deprotection Final_Product Amine-PEGylated Peptide Deprotection->Final_Product Purification Purification (SEC/HPLC) Final_Product->Purification Analysis Analysis (LC/MS) Purification->Analysis

Caption: Workflow for peptide bioconjugation with this compound.

Deprotection_Mechanism cluster_0 t-Boc Protection cluster_1 Acidic Condition cluster_2 Deprotection Products Boc_Protected R-NH-Boc Free_Amine R-NH3+ Boc_Protected->Free_Amine + H+ tert_Butyl tert-Butyl Cation Boc_Protected->tert_Butyl + H+ CO2 CO2 Boc_Protected->CO2 + H+ TFA TFA (H+) Isobutylene Isobutylene tert_Butyl->Isobutylene - H+

Caption: t-Boc deprotection mechanism under acidic conditions.

References

Application Notes and Protocols for T-Boc-N-amido-peg20-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker molecule, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly long-chain variants like T-Boc-N-amido-peg20-amine, have emerged as a valuable tool in ADC design. The incorporation of a 20-unit PEG spacer offers several key advantages, including enhanced hydrophilicity to counteract the hydrophobicity of many potent payloads, improved pharmacokinetic profiles leading to longer circulation half-lives, and reduced immunogenicity.[1][2]

The this compound linker is a heterobifunctional molecule featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal primary amine.[3] This design allows for a controlled, stepwise conjugation process. The primary amine can be reacted with an activated drug molecule, while the Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation to the antibody.[4] This controlled approach is crucial for achieving a more homogeneous drug-to-antibody ratio (DAR), a critical quality attribute of ADCs.[2]

These application notes provide detailed protocols for the use of this compound in the development of ADCs, from drug-linker synthesis to final ADC characterization.

Data Presentation

The use of a long-chain PEG linker, such as PEG20, can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers, providing a comparative overview.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)Half-Life (t½) (hours)Area Under the Curve (AUC) (µg*h/mL)
No PEG~15--
PEG2~10--
PEG4~7--
PEG8~5--
PEG12~5--
PEG24 ~5 - -

Data adapted from studies on ADCs with varying PEG linker lengths. While specific data for PEG20 was not available, the trend shows that increasing PEG length up to PEG8 significantly decreases clearance, with a plateau observed for longer chains like PEG12 and PEG24.[5][6]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity

ConjugateLinker LengthIC50 (nM)Fold Reduction in Cytotoxicity vs. No PEG
ZHER2-SMCC-MMAENo PEG-1.0
ZHER2-PEG4K-MMAE4 kDa PEG-4.5
ZHER2-PEG10K-MMAE 10 kDa PEG - 22.0

This table illustrates that while long PEG chains can significantly improve pharmacokinetic properties, they may also lead to a reduction in in vitro potency, a trade-off that needs to be carefully considered and optimized for each specific ADC.[7][8]

Table 3: Effect of PEGylation on ADC Stability

ADC ConstructLinker TypeAggregation after 4 weeks at 4°C (%)
Non-PEGylated ADCThioether>5%
PEGylated ADC (DAR 4) PEG <2.5%
PEGylated ADC (DAR 8) PEG ~2.4%

PEGylation has been shown to reduce the aggregation propensity of ADCs, particularly those with high drug loading. The hydrophilic nature of the PEG chain helps to shield the hydrophobic drug-linker, improving the overall stability of the conjugate.[9][10]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of specific reaction conditions (e.g., molar ratios, reaction times, and temperatures) may be necessary for different antibodies and drug payloads.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug (containing a carboxylic acid group) to the this compound linker.

Materials:

  • Cytotoxic drug with a carboxylic acid functionality

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Activation of the Cytotoxic Drug: a. Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF or DCM. b. Add NHS (1.2 equivalents) and DCC (1.2 equivalents) or HATU (1.2 equivalents) and DIPEA (2 equivalents). c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug. Monitor the reaction by TLC or LC-MS.

  • Conjugation to this compound: a. In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. b. Add the solution of the activated drug to the this compound solution. c. Add TEA or DIPEA (1.5 equivalents) to the reaction mixture. d. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification of the Drug-Linker Conjugate: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Purify the crude product by reverse-phase HPLC to obtain the pure T-Boc-N-amido-peg20-Drug conjugate. c. Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Boc protecting group to generate the amine-reactive drug-linker.

Materials:

  • T-Boc-N-amido-peg20-Drug conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the T-Boc-N-amido-peg20-Drug conjugate in DCM.

  • Add an equal volume of TFA to the solution.[4]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or precipitated by adding cold diethyl ether and collected by centrifugation.

Protocol 3: Conjugation of the Drug-Linker to the Antibody

This protocol describes the conjugation of the deprotected drug-linker to the antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected H2N-peg20-Drug conjugate

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: a. Buffer exchange the antibody into the reaction buffer (e.g., borate buffer, pH 8.5) to a final concentration of 5-10 mg/mL. b. Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Drug-Linker Preparation: a. Dissolve the deprotected H2N-peg20-Drug conjugate in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. Add the drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a recommended starting point.[] b. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC: a. Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).[13][14] b. Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the drug.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

2. Drug-to-Antibody Ratio (DAR) and Heterogeneity by Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the number of conjugated drug molecules.

  • The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.

3. Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • SEC is used to determine the percentage of high molecular weight species (aggregates) in the purified ADC sample.

4. In Vitro Stability Assay:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points.

  • Analyze the samples by SEC-HPLC to monitor for aggregation or fragmentation over time.

  • LC-MS can be used to measure the release of the free drug from the ADC.[15]

5. In Vitro Cytotoxicity Assay:

  • Treat target cancer cells with serial dilutions of the ADC.

  • After a defined incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value to determine the potency of the ADC.[16]

Mandatory Visualization

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization Drug Cytotoxic Drug (with COOH) ActivatedDrug Activated Drug (NHS-ester) Drug->ActivatedDrug Activation (DCC/NHS or HATU) Boc_DrugLinker Boc-Protected Drug-Linker ActivatedDrug->Boc_DrugLinker Conjugation Linker This compound Linker->Boc_DrugLinker DrugLinker Deprotected Drug-Linker (H2N-peg20-Drug) Boc_DrugLinker->DrugLinker Boc Deprotection (TFA) ADC_Crude Crude ADC DrugLinker->ADC_Crude Conjugation (to Lysine residues) Antibody Monoclonal Antibody (mAb) Antibody->ADC_Crude ADC_Purified Purified ADC ADC_Crude->ADC_Purified Purification (SEC) DAR DAR Determination (UV-Vis, HIC) ADC_Purified->DAR Stability Stability Analysis (SEC, LC-MS) ADC_Purified->Stability Potency In Vitro Potency (Cytotoxicity Assay) ADC_Purified->Potency

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Lysosomal Degradation Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for T-Boc-N-amido-peg20-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate the linker length with precision. The T-Boc-N-amido-peg20-amine linker offers a long, flexible chain that can be advantageous for spanning the distance between the POI and the E3 ligase, potentially leading to improved degradation efficiency for certain targets.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine on one end and a free amine on the other. This orthogonal protection scheme allows for a sequential and controlled synthesis of the PROTAC molecule. The free amine can be readily coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) via amide bond formation. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a new primary amine, which can then be coupled to the second ligand.

The 20-unit PEG chain provides a significant degree of hydrophilicity, which can help to overcome the solubility challenges often associated with large and complex PROTAC molecules. Furthermore, the length and flexibility of the PEG20 linker can be crucial for optimizing the geometry of the ternary complex, which is essential for efficient ubiquitination of the target protein.

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically follows a modular and stepwise approach. The general workflow involves the following key steps:

  • Amide Coupling: The free amine of this compound is coupled with a carboxylic acid-functionalized ligand (either the POI-binding ligand or the E3 ligase ligand).

  • Boc Deprotection: The Boc protecting group is removed from the PEGylated intermediate to expose a primary amine.

  • Second Amide Coupling: The newly exposed amine is coupled with the second carboxylic acid-functionalized ligand to yield the final PROTAC molecule.

  • Purification and Characterization: The final PROTAC is purified and its identity and purity are confirmed using analytical techniques such as LC-MS and NMR.

G cluster_synthesis PROTAC Synthesis Workflow cluster_evaluation Biological Evaluation A POI Ligand-COOH C Amide Coupling A->C B T-Boc-NH-PEG20-NH2 B->C D POI-PEG20-NH-Boc C->D E Boc Deprotection D->E F POI-PEG20-NH2 E->F H Second Amide Coupling F->H G E3 Ligase Ligand-COOH G->H I Final PROTAC H->I J Purification & Characterization I->J K In vitro Assays (e.g., Western Blot) J->K M Cellular Activity Assays J->M L Determine DC50 & Dmax K->L

A typical workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand with this compound

Materials:

  • Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3 Ligase-COOH) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected PEGylated intermediate.

Protocol 2: Boc Deprotection of the PEGylated Intermediate

Materials:

  • Boc-protected PEGylated intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected PEGylated intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 3: Second Amide Coupling to Synthesize the Final PROTAC

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected PEGylated amine from Protocol 2 and the second carboxylic acid-functionalized ligand as the coupling partners.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 4: Western Blot for Determination of DC50 and Dmax

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Quantitative Data

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. While specific data for a PROTAC utilizing a PEG20 linker is not widely available, the following table provides illustrative data from the literature on the impact of PEG linker length on the degradation efficiency of a hypothetical BRD4-targeting PROTAC. This data highlights the importance of linker optimization in PROTAC design.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPDC50 (nM)Dmax (%)
PROTAC 1Alkyl Chain (12 atoms)~7504.515085
PROTAC 2PEG4 (15 atoms)~8803.25095
PROTAC 3PEG8 (27 atoms)~10561.825>98
PROTAC 4PEG20 (63 atoms) ~1585 -0.5 Variable Variable

Note: The DC50 and Dmax values for a PROTAC with a PEG20 linker are highly target-dependent and require experimental determination. The values for shorter linkers are provided for comparative purposes.

Signaling Pathway Diagrams

PROTACs exert their effects by modulating cellular signaling pathways through the degradation of key protein components. Below are diagrams of common signaling pathways targeted by PROTACs, as well as the fundamental ubiquitin-proteasome pathway that PROTACs hijack.

G cluster_ups Ubiquitin-Proteasome System E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 Ligase E2->E3 Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary Ub Ubiquitin Ub->E1 ATP PROTAC PROTAC PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub transfer Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides

The PROTAC-mediated protein degradation pathway.

G cluster_ras_raf RAS-RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF PROTAC_RAS RAS PROTAC RAS->PROTAC_RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PROTAC_RAS->RAS Degradation

Targeting the RAS-RAF-MEK-ERK pathway with a PROTAC.

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PROTAC_PI3K PI3K PROTAC PI3K->PROTAC_PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PROTAC_PI3K->PI3K Degradation

Targeting the PI3K/AKT/mTOR pathway with a PROTAC.

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering a long, hydrophilic, and flexible linker that can be readily incorporated into a variety of PROTAC designs. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker. It is important to note that the optimal reaction conditions and purification methods may need to be optimized for specific ligands. Furthermore, the biological activity of the final PROTAC, including its DC50 and Dmax values, must be determined experimentally for each new target. The systematic variation of linker length, including the use of long PEG chains like that in this compound, is a key strategy in the development of potent and selective protein degraders.

Application Notes and Protocols: NHS Ester Activation of T-Boc-N-amido-PEG20-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the activation of T-Boc-N-amido-PEG20-carboxylic acid to its corresponding N-hydroxysuccinimide (NHS) ester and its subsequent application in bioconjugation. This heterobifunctional PEG linker is a valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][]

The T-Boc-N-amido-PEG20-NHS ester features a Boc-protected amine at one terminus and an amine-reactive NHS ester at the other, connected by a 20-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][3][4] The Boc protecting group allows for selective, stepwise conjugation, while the NHS ester reacts efficiently with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[][][7]

Physicochemical Properties

A summary of the key physicochemical properties of the parent carboxylic acid is provided below.

PropertyValueReference
Molecular Formula C48H95NO24[8]
Molecular Weight 1070.3 g/mol [8]
Solubility Soluble in organic solvents (DMF, DMSO, chlorinated hydrocarbons) and aqueous buffers.[1][7]
Storage Store at -20°C, protected from moisture and light.[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of T-Boc-N-amido-PEG20-NHS ester

This protocol describes the activation of the terminal carboxylic acid of T-Boc-N-amido-PEG20-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • T-Boc-N-amido-PEG20-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (if needed for NHS solubility)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • In a round bottom flask under an inert atmosphere (argon or nitrogen), dissolve T-Boc-N-amido-PEG20-acid (1 equivalent) in anhydrous DCM or DMF.

  • In a separate vial, dissolve NHS (1.2 equivalents) in anhydrous DCM or a minimal amount of anhydrous DMSO if solubility is an issue.

  • In another separate vial, dissolve EDC hydrochloride (1.2 equivalents) in anhydrous DCM.

  • To the stirred solution of T-Boc-N-amido-PEG20-acid, add the NHS solution followed by the EDC solution.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be used directly in the next step or purified. For purification, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel.

Expected Yield:

The yield for this type of reaction is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.

ParameterValue
Reactant Molar Ratio (PEG-acid:EDC:NHS) 1 : 1.2 : 1.2
Typical Reaction Time 4 - 12 hours
Typical Yield >85%
Protocol 2: Bioconjugation with an Amine-Containing Molecule

This protocol outlines the general procedure for conjugating the synthesized T-Boc-N-amido-PEG20-NHS ester to a molecule containing a primary amine, such as a protein or peptide.

Materials:

  • T-Boc-N-amido-PEG20-NHS ester (freshly prepared or stored under anhydrous conditions)

  • Amine-containing molecule (e.g., antibody, peptide)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the amine-containing molecule in the amine-free buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Immediately before use, dissolve the T-Boc-N-amido-PEG20-NHS ester in a small amount of anhydrous DMF or DMSO.

  • Add the desired molar excess of the dissolved NHS ester to the solution of the amine-containing molecule with gentle mixing. The optimal molar ratio should be determined empirically but a 10-20 fold molar excess of the NHS ester is a common starting point.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted PEG linker and byproducts.

ParameterRecommended Condition
Reaction pH 7.2 - 8.0
Molar Excess of NHS Ester 10-20 fold
Reaction Time 1-2 hours at RT or overnight at 4°C
Quenching Agent Tris or Glycine buffer
Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation steps, a crucial step in the synthesis of PROTACs.[12]

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) for neutralization (optional)

  • Diethyl ether for precipitation

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base like DIPEA.

  • The deprotected product can be precipitated by the addition of cold diethyl ether.

Applications

The primary application of T-Boc-N-amido-PEG20-NHS ester is in the field of bioconjugation, particularly for the development of complex therapeutic molecules like ADCs and PROTACs.[1]

PROTAC Synthesis

In PROTAC synthesis, the heterobifunctional nature of the linker is leveraged to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[9][10][13] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (T-Boc-N-amido-PEG20-linker based) POI->PROTAC Binds to POI ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase ligand Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2 Ligase recruits Ubiquitin Proteasome Proteasome Ubiquitination->Proteasome Recognition by Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Degradation Experimental_Workflow cluster_synthesis NHS Ester Synthesis cluster_conjugation Bioconjugation cluster_deprotection Boc Deprotection start T-Boc-N-amido-PEG20-acid activation Activation with EDC and NHS start->activation product T-Boc-N-amido-PEG20-NHS ester activation->product conjugation Conjugation Reaction (pH 7.2-8.0) product->conjugation Use freshly prepared amine_molecule Amine-containing Molecule (e.g., Protein) amine_molecule->conjugation quench Quenching conjugation->quench purify_conj Purification quench->purify_conj boc_conjugate Boc-Protected Conjugate purify_conj->boc_conjugate deprotection Deprotection with TFA boc_conjugate->deprotection Proceed to deprotection final_product Final Amine-Functionalized Conjugate deprotection->final_product

References

Application Notes and Protocols for T-Boc-N-amido-peg20-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the utilization of T-Boc-N-amido-peg20-amine, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in click chemistry applications. This document outlines the necessary protocols from initial deprotection to the final purification of the conjugated product, offering a roadmap for the synthesis of precisely engineered biomolecules for applications in targeted drug delivery, diagnostics, and other advanced biomedical research.

Introduction

This compound is a versatile tool in bioconjugation. Its structure features a tert-butyloxycarbonyl (Boc)-protected amine and a free primary amine, connected by a 20-unit polyethylene glycol spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal functional groups allow for a sequential and controlled conjugation strategy. The free amine can be converted to an azide (B81097), a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules of interest, such as targeting ligands or payloads. Click chemistry itself is renowned for its high efficiency, specificity, and biocompatibility, making it an ideal method for creating complex biomolecular architectures.

Experimental Workflow

The overall workflow for utilizing this compound in a typical click chemistry conjugation strategy involves three main stages: functional group conversion, the click chemistry reaction, and purification of the final conjugate.

G cluster_0 Preparation of PEG20 Linker cluster_1 Click Chemistry Conjugation cluster_2 Final Conjugate Synthesis & Purification A This compound B Conversion of Amine to Azide A->B C T-Boc-N-amido-peg20-azide B->C E CuAAC Reaction C->E D Alkyne-Functionalized Molecule D->E F Boc-Protected Conjugate E->F G Boc Deprotection F->G H Final Conjugate G->H I Purification (RP-HPLC) H->I

Caption: Experimental workflow for click chemistry using this compound.

Key Experimental Protocols

Conversion of Amine to Azide: Synthesis of T-Boc-N-amido-peg20-azide

This protocol describes the conversion of the primary amine of this compound to an azide functional group, a prerequisite for the CuAAC click chemistry reaction.

Materials:

  • This compound

  • Triflic azide (TfN₃) or other suitable diazotransfer reagent

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane (DCM).

  • To the stirred solution, add a solution of triflic azide (1.2 equivalents) in DCM dropwise at 0 °C.

  • Add copper(II) sulfate (0.05 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain T-Boc-N-amido-peg20-azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction between the synthesized T-Boc-N-amido-peg20-azide and an alkyne-functionalized molecule.

Materials:

  • T-Boc-N-amido-peg20-azide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, targeting peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • tert-Butanol/water or other suitable solvent system

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve T-Boc-N-amido-peg20-azide (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in a suitable solvent system (e.g., t-butanol/water 1:1).

  • In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate (0.1 equivalents) and THPTA or TBTA (0.5 equivalents) in water.

  • Add the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the crude product can be used directly for the next step or purified if necessary.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final conjugate with a free amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the crude Boc-protected conjugate in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product is the TFA salt of the final conjugate.

Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for the purification of the final PEGylated conjugate.

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude final conjugate in a minimal amount of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the product using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptides or a specific wavelength for a conjugated chromophore).

  • Collect the fractions containing the pure product.

  • Confirm the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the workflow. Please note that these values are illustrative and can vary depending on the specific substrates and reaction conditions.

StepParameterTypical Value
Amine to Azide Conversion Reaction Time12-24 hours
Yield>90%
Purity (crude)>95%
CuAAC Reaction Reaction Time4-12 hours
Yield>85%
Purity (crude)>90%
Boc Deprotection Reaction Time1-2 hours
YieldQuantitative
Purity (crude)>95%
RP-HPLC Purification Final Purity>98%
Overall Yield60-75%

Application Example: Targeted Drug Delivery

A common application for molecules synthesized using this workflow is in targeted drug delivery. For instance, a cytotoxic drug can be conjugated to a targeting ligand (e.g., a peptide or antibody fragment) via the PEG20 linker. The targeting ligand directs the conjugate to specific cancer cells, and the PEG linker enhances its solubility and circulation time.

The following diagram illustrates a simplified signaling pathway for the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. A conjugate synthesized using this compound could be designed to bind to EGFR, thereby delivering a therapeutic payload directly to cancer cells overexpressing this receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Ligand EGF Ligand EGFR EGFR Ligand->EGFR Drug Targeted Drug (via PEG20 linker) Drug->EGFR Binding & Internalization RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and targeted drug delivery.[1]

By following these detailed protocols and leveraging the versatility of this compound, researchers can efficiently synthesize a wide range of well-defined bioconjugates for advanced applications in drug development and biomedical research.

References

Troubleshooting & Optimization

improving low yield of T-Boc-N-amido-peg20-amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in T-Boc-N-amido-peg20-amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, the reactive group on activated T-Boc-N-amido-peg20-acid, and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as a starting point.[2][3] At lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1][4][5][6]

Q2: Which buffers should I use for the conjugation reaction?

It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced yields.[7][8] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][9]

Q3: My this compound reagent won't dissolve in my aqueous reaction buffer. What should I do?

This compound, especially when activated as an NHS ester, is often sparingly soluble in aqueous solutions. It should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][8] This stock solution can then be added to your aqueous buffer containing the target molecule. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[7]

Q4: How can I stop the conjugation reaction?

To quench the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine.[1] This will react with any remaining unreacted NHS ester.

Q5: What are the best storage conditions for my this compound reagent?

The reagent, particularly in its NHS ester form, is moisture-sensitive.[7][8][10] It should be stored at -20°C with a desiccant.[7][8][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[7][8][10] It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[7][11]

Q6: How do I remove the Boc protecting group after conjugation?

The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[12][13][14] A common method is to treat the purified Boc-protected conjugate with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[12][13][15]

Troubleshooting Guide

Issue: Low or No Conjugation Yield

This is one of the most common issues encountered. The following sections break down the potential causes and provide targeted solutions.

1. Suboptimal Reaction Conditions

Parameter Potential Problem Recommended Solution
pH The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1]Verify the pH of your buffer with a calibrated pH meter. Adjust as necessary. A pH of 8.3-8.5 is a good starting point.[2][3]
Buffer Composition The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[7][8]Perform a buffer exchange into an amine-free buffer like PBS, sodium bicarbonate, or HEPES.[1]
Molar Ratio Insufficient molar excess of the this compound reagent.Increase the molar excess of the PEG reagent. For small molecules, a 1:1 or 2:1 ratio may be sufficient, while for proteins, a 5- to 20-fold molar excess is a common starting point.[8][16]
Temperature & Time The reaction time is too short, or the temperature is too low for the reaction to proceed to completion.Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[7][8] Longer incubation times may be necessary for sterically hindered amines.
Concentration Low concentration of reactants can favor the competing hydrolysis reaction over the desired aminolysis.[9]If possible, increase the concentration of your target molecule and the PEG reagent.

2. Reagent Quality and Handling

Potential Problem Recommended Solution
Hydrolyzed NHS Ester The T-Boc-N-amido-peg20-NHS ester has been compromised by moisture.[7][8][10]
Impure Solvents The organic solvent (DMSO or DMF) used to dissolve the PEG reagent contains amine impurities.

3. Issues with the Target Molecule

Potential Problem Recommended Solution
Steric Hindrance The primary amine on the target molecule is not easily accessible.
Low Solubility The target molecule is not fully dissolved in the reaction buffer.

4. Ineffective Boc Deprotection

Parameter Potential Problem Recommended Solution
Acid Concentration Insufficient acid strength or concentration for complete Boc removal.Use a higher concentration of TFA (e.g., 25-50% in DCM) or consider a stronger acid system like 4M HCl in dioxane.[12][13]
Reaction Time/Temp The deprotection reaction has not gone to completion.Increase the reaction time (typically 30 minutes to 2 hours at room temperature) and monitor progress using TLC or LC-MS.[12][13]
Scavengers Side reactions caused by the t-butyl cation formed during deprotection.Add a scavenger like triisopropylsilane (B1312306) (TIS) to the reaction mixture.

5. Purification Challenges

Potential Problem Recommended Solution
Co-elution of Product and Reagents Difficulty in separating the PEGylated product from unreacted PEG and byproducts.
Product Precipitation The PEGylated product precipitates during purification.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound conjugation reactions. These are general guidelines, and optimal conditions should be determined empirically for each specific application.

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Conjugation

ParameterSmall MoleculesProteins/Peptides
Molar Ratio (PEG:Amine) 1:1 to 2:1[7]5:1 to 20:1[8][16]
pH 7.2 - 8.57.2 - 8.5[1]
Temperature Room Temperature (20-25°C)4°C or Room Temperature
Reaction Time 3 - 24 hours[8]30 min - 2 hours (RT) or 2 hours - overnight (4°C)[7]
Solvent Anhydrous DMF, DCM, DMSO, or THF[8]Amine-free aqueous buffer (e.g., PBS)[7][8]

Table 2: Influence of pH on NHS Ester Hydrolysis Half-life

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4 - 5 hours[9]
8.64°C10 minutes[9]
9.0N/AVery rapid hydrolysis[6]

Table 3: Recommended Conditions for Boc Deprotection

ParameterRecommended Condition
Reagent Trifluoroacetic acid (TFA)[12][13][15]
Solvent Dichloromethane (DCM)[12][13]
TFA Concentration 25-50% (v/v) in DCM[12]
Temperature 0°C to Room Temperature[13]
Reaction Time 30 minutes - 2 hours[12]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Small Molecule
  • Dissolve the Amine-Containing Small Molecule: Slowly dissolve the small molecule in an anhydrous organic solvent such as DMF, DCM, DMSO, or THF.[7][8]

  • Add Base and PEG Reagent: Under continuous stirring, add a non-nucleophilic base (e.g., DIPEA) if your amine is in a salt form. Add the T-Boc-N-amido-peg20-NHS ester (typically 1-2 equivalents) to the reaction mixture.[7][8]

  • Reaction Incubation: Stir the reaction mixture for 3-24 hours at room temperature.[8]

  • Monitor Reaction Progress: Monitor the reaction by LC-MS or TLC to check for the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, proceed with a standard organic synthesis work-up. The final product can be isolated by column chromatography (e.g., reverse-phase HPLC).[3]

Protocol 2: Conjugation of this compound to a Protein
  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.4-8.5) using dialysis or a desalting column.[7] The protein concentration should typically be 1-10 mg/mL.[7]

  • Prepare PEG Reagent Solution: Immediately before use, dissolve the T-Boc-N-amido-peg20-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7]

  • Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the PEG NHS ester solution to the protein solution while gently stirring.[7][8] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[7]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for two hours.[7][8]

  • Purification: Remove the unreacted PEG NHS ester and byproducts by dialysis or size-exclusion chromatography.[7]

Protocol 3: Boc Deprotection of the PEGylated Conjugate
  • Dissolution: Dissolve the purified Boc-protected PEG conjugate in DCM (e.g., at a concentration of 0.1-0.2 M).[13]

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 25-50% (v/v).[12][13]

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[13]

  • Monitoring: Monitor the reaction by LC-MS or TLC to confirm the complete removal of the Boc group.

  • Work-up: Remove the DCM and excess TFA by rotary evaporation. The resulting amine-PEGylated molecule can be purified by RP-HPLC or used directly if it is sufficiently pure.[12]

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification1 Purification 1 cluster_deprotection Boc Deprotection cluster_purification2 Purification 2 prep_reagents Prepare Reagents: - Dissolve Target Amine in Amine-Free Buffer (pH 7.2-8.5) - Dissolve T-Boc-PEG-NHS in DMSO/DMF reaction Conjugation Reaction: - Add PEG-NHS to Amine Solution - Incubate (RT or 4°C) prep_reagents->reaction Molar Ratio: 1-20x excess PEG quench Quench Reaction (e.g., with Tris or Glycine) reaction->quench purify_boc Purify Boc-Protected Conjugate (HPLC, SEC, or Dialysis) quench->purify_boc deprotect Deprotection: - Dissolve in DCM - Add TFA (25-50%) - React (0°C to RT) purify_boc->deprotect purify_final Purify Final Amine-PEG Conjugate (e.g., RP-HPLC) deprotect->purify_final end purify_final->end start start->prep_reagents

Caption: Experimental workflow for this compound conjugation and deprotection.

troubleshooting_workflow start Low/No Yield check_reagents Check Reagent Quality & Storage start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Re-run with Fresh Reagents check_reagents->reagent_bad No check_conditions Review Reaction Conditions ph_check Is pH 7.2-8.5? check_conditions->ph_check reagent_ok->check_conditions buffer_check Is buffer amine-free? ph_check->buffer_check Yes adjust_ph Adjust pH ph_check->adjust_ph No ratio_check Is molar ratio sufficient? buffer_check->ratio_check Yes change_buffer Buffer Exchange buffer_check->change_buffer No increase_ratio Increase PEG Molar Ratio ratio_check->increase_ratio No conditions_ok Conditions Optimized ratio_check->conditions_ok Yes adjust_ph->check_conditions change_buffer->check_conditions increase_ratio->check_conditions

Caption: Troubleshooting decision tree for low yield in this compound conjugation.

References

dealing with steric hindrance in T-Boc-N-amido-peg20-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-Boc-N-amido-peg20-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this reagent, with a special focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker.[1] It features a tert-butyloxycarbonyl (Boc) protected amine on one end and a free primary amine on the other, connected by a 20-unit PEG chain. The Boc group is a common protecting group for amines in organic synthesis.[2][3][4] This linker is frequently used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[5][6][7] The terminal primary amine can react with carboxylic acids or activated esters to form stable amide bonds.[1][8] The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine for subsequent conjugation steps.[2][][10][11]

Q2: What are the main challenges when working with this compound?

The primary challenge is steric hindrance, which can arise from both the bulky t-Boc protecting group and the long, flexible PEG20 chain.[5][12][13][14] This can lead to several common issues:

  • Low reaction yields or slow reaction rates: The bulky nature of the molecule can physically block the reactive sites, impeding the approach of other molecules.[5][15]

  • Incomplete Boc deprotection: Steric hindrance can make it difficult for the acid to access the Boc-protected amine, leading to incomplete removal of the protecting group.[11]

  • Aggregation: During PEGylation reactions, intermolecular cross-linking or unfavorable interactions can cause the molecules to aggregate and precipitate out of solution.[16][17][18]

  • Side reactions: Off-target reactions can occur, especially during the Boc deprotection step, where the released tert-butyl cation can alkylate other nucleophilic residues.[5][19]

Q3: How does the PEG chain length affect the reaction?

The length of the PEG chain plays a critical role. While it enhances solubility and can act as a spacer to reduce steric hindrance between two large conjugated molecules, the PEG chain itself can be a source of hindrance, especially in crowded molecular environments.[12][13][14][20] Longer PEG chains, like PEG20, can sometimes wrap around the reactive site, limiting its accessibility. However, a longer linker can also provide greater flexibility and distance from a bulky substrate, which may be advantageous in certain contexts.[5]

Troubleshooting Guide

Issue 1: Low or No Yield in Amide Coupling Reaction

This is a frequent problem stemming from the steric bulk of the t-Boc group and the PEG chain hindering the approach of the coupling partner.[5]

Troubleshooting Workflow for Low Coupling Yield

G cluster_start cluster_conditions Reaction Conditions Optimization cluster_reagents Reagent & Strategy Modification cluster_end start Start: Low Coupling Yield temp Increase Reaction Temperature start->temp Is reaction temperature optimized? time Extend Reaction Time temp->time Is reaction time sufficient? end Yield Improved temp->end Yes conc Increase Concentration of Less Hindered Reactant time->conc Is concentration optimized? time->end Yes solvent Optimize Solvent conc->solvent Is the solvent optimal? conc->end Yes coupling Use a More Powerful Coupling Reagent solvent->coupling Have alternative coupling reagents been tried? solvent->end Yes order Change Order of Synthesis coupling->order Is it possible to change the synthetic route? coupling->end Yes linker Use a Longer PEG Linker order->linker Can a different linker be used? order->end Yes linker->end

Caption: Troubleshooting workflow for low amide coupling yield.

Possible Causes & Solutions:

Cause Recommended Solution
Insufficient Reaction Energy Gradually increase the reaction temperature. Be cautious as higher temperatures might lead to degradation of sensitive molecules.[5]
Inadequate Reaction Time Sterically hindered reactions often require longer times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[5]
Suboptimal Solvent Use polar aprotic solvents like DMF, DMSO, or acetonitrile, which can help to solvate the cation and enhance the reactivity of the nucleophile.[5]
Inefficient Coupling Reagent Standard coupling reagents may not be effective. Consider using more powerful reagents designed for sterically hindered substrates.[21][22][23][24]

Table 1: Alternative Coupling Reagents for Sterically Hindered Amide Bond Formation

Coupling Reagent Advantages Reference
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Highly efficient, even for N-methyl amino acids. Faster reaction rates and less epimerization.[21][23][24]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) Comparable efficiency to HATU, with improved safety profile (non-explosive byproducts). Good solubility.[21][23]
Acyl Fluorides (generated in situ) Small size of fluoride (B91410) leaving group minimizes steric hindrance. Effective for substrates where other methods fail.[22]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) Particularly effective for coupling N-methyl amino acids and for cyclization reactions.[24]
Issue 2: Incomplete t-Boc Deprotection

The bulky PEG chain can sterically hinder the approach of acid to the Boc-protected amine, resulting in incomplete deprotection.[11]

Troubleshooting Workflow for Incomplete Boc Deprotection

G cluster_start cluster_conditions Deprotection Conditions Optimization cluster_reagents Reagent Modification cluster_end start Start: Incomplete Deprotection acid_conc Increase Acid Concentration start->acid_conc Is acid concentration sufficient? time_temp Extend Reaction Time / Increase Temperature acid_conc->time_temp Are time and temperature adequate? end Deprotection Complete acid_conc->end Yes solvent Ensure Proper Solvation time_temp->solvent Is the substrate fully dissolved? time_temp->end Yes stronger_acid Use a Stronger Acid System solvent->stronger_acid Is a stronger acid needed? solvent->end Yes scavengers Add Scavengers to Prevent Side Reactions stronger_acid->scavengers Are side reactions a concern? stronger_acid->end Yes scavengers->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Possible Causes & Solutions:

Cause Recommended Solution
Insufficient Acid Strength/Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20% TFA in dichloromethane (B109758) (DCM), which can be increased to 50%.[11]
Inadequate Reaction Time/Temperature Extend the reaction time and monitor progress by TLC or LC-MS. Most deprotections are run at room temperature for 1-2 hours, but longer times may be necessary.[5][11]
Poor Solubility Ensure the this compound conjugate is fully dissolved in the reaction solvent. DCM is a common choice.[11]
Side Reactions During acidic deprotection, the released tert-butyl cation can cause side reactions, such as alkylating electron-rich amino acids (e.g., tryptophan, methionine). To prevent this, add scavengers like triisopropylsilane (B1312306) (TIS) and water to the TFA solution (e.g., 95% TFA, 2.5% water, 2.5% TIS).[5][19]

Table 2: Common Boc Deprotection Conditions

Reagent System Typical Conditions Notes Reference
TFA/DCM 20-50% TFA in DCM, room temperature, 1-2 hours.The most common method. Monitor reaction to avoid degradation of other acid-sensitive groups.[5][11]
HCl in Dioxane 4M HCl in 1,4-dioxane, room temperature, 1-2 hours.A stronger acidic condition that can be effective if TFA is insufficient.[11]
TFA/DCM with Scavengers 95:2.5:2.5 TFA:Water:TIS, room temperature, 1-2 hours.Recommended to prevent side reactions from the tert-butyl cation.[5][19]

Experimental Protocols

Protocol 1: General Amide Coupling with a Carboxylic Acid
  • Dissolve the Carboxylic Acid: In an inert atmosphere (e.g., under nitrogen or argon), dissolve your carboxylic acid-containing molecule in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Activate the Carboxylic Acid: Add your chosen coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes.

  • Add the PEG Linker: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. For sterically hindered substrates, the reaction may require heating (e.g., to 40-50°C) and extended reaction times (from several hours to overnight).[5]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: t-Boc Deprotection
  • Dissolve the Protected Compound: Dissolve the purified T-Boc-protected PEG conjugate in dichloromethane (DCM).[5][11]

  • Prepare Deprotection Solution: In a separate vial, prepare the deprotection solution. A common mixture is 20-50% trifluoroacetic acid (TFA) in DCM. To prevent side reactions, a scavenger cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is highly recommended.[5][11][19]

  • Deprotection Reaction: Add the deprotection solution to the dissolved PEG conjugate. Stir the reaction mixture at room temperature for 1-2 hours.[5]

  • Monitoring: Check for the completion of the reaction by LC-MS or TLC.

  • Removal of Acid: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 times).[11]

  • Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, then dry and concentrate.[11]

References

optimizing pH conditions for T-Boc-N-amido-peg20-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving T-Boc-N-amido-peg20-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two key functional groups: a primary amine (-NH2) at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other.[1][2][3] The free primary amine is nucleophilic and can react with various electrophiles, such as activated esters (e.g., NHS esters) and carboxylic acids.[1][2] The Boc-protected amine is stable under basic and nucleophilic conditions but can be deprotected under acidic conditions to reveal a primary amine.[4][5][6]

Q2: What is the optimal pH for reacting the primary amine of this compound with an NHS ester?

A2: The optimal pH for reacting the primary amine with an N-hydroxysuccinimide (NHS) ester is typically between 7.2 and 8.5.[][8] In this pH range, a sufficient concentration of the primary amine is deprotonated and therefore nucleophilic, while the rate of hydrolysis of the NHS ester is minimized.[][9] At a more acidic pH, the amine will be protonated (-NH3+) and less reactive. At a more basic pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[9]

Q3: How can I achieve N-terminal specific PEGylation of a protein or peptide?

A3: To selectively target the N-terminal α-amine over the ε-amines of lysine (B10760008) residues, the reaction pH can be lowered to a range of 5.0 to 7.0.[10][11] The N-terminal α-amine generally has a lower pKa than the ε-amines of lysine side chains. By performing the reaction at a pH closer to the pKa of the N-terminal amine, it will be more reactive than the lysine amines, which will be predominantly protonated.

Q4: What are the standard conditions for deprotecting the T-Boc group?

A4: The T-Boc group is typically removed under acidic conditions.[4][5] Common reagents for this deprotection include strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The reaction is often carried out in an organic solvent such as dichloromethane (B109758) (DCM). For instance, a solution of 20-50% TFA in DCM can be used.[12]

Q5: What are potential side reactions during T-Boc deprotection and how can they be minimized?

A5: A common side reaction during T-Boc deprotection is the alkylation of nucleophilic residues (such as tryptophan or methionine) by the tert-butyl cation that is generated.[13][14] To prevent this, it is highly recommended to use a "scavenger" in the deprotection solution.[13][14] Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often used in a mixture such as 95% TFA, 2.5% water, and 2.5% TIS.[12][13]

Troubleshooting Guides

Low Conjugation Yield
Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer is within the optimal pH range for the specific reaction (e.g., pH 7.2-8.5 for NHS ester coupling). Verify the pH of your buffer before starting the reaction.[15]
Hydrolysis of Reagents If using moisture-sensitive reagents like NHS esters, ensure they are stored properly and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[15]
Insufficient Molar Ratio Increase the molar excess of the this compound reagent. A 2 to 20-fold molar excess over the substrate is a common starting point, but this may require optimization.[15]
Steric Hindrance If the target amine is sterically hindered, consider increasing the reaction time or temperature. Be aware that increasing the temperature can also increase the rate of side reactions.
Presence of Multiple Products in Analysis (e.g., HPLC, SDS-PAGE)
Potential Cause Recommended Solution
Reaction with Multiple Amine Sites To favor a single reaction site, such as the N-terminus, adjust the pH of the reaction to be more acidic (pH 5.0-7.0) to leverage the pKa difference between the N-terminal α-amine and lysine ε-amines.[10]
Over-PEGylation Reduce the molar excess of the this compound reagent to minimize the attachment of multiple PEG chains to a single molecule.[15]
Hydrolysis of NHS Ester Ensure the pH is not too high (ideally below 8.5) and that the reaction time is not unnecessarily long to minimize the formation of hydrolyzed byproducts.[9]
Incomplete T-Boc Deprotection
Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid.[12]
Short Reaction Time Extend the reaction time for the deprotection step. Monitor the reaction progress using a suitable analytical method like TLC or LC-MS to determine the optimal time.[12]
Scavenger Interference While scavengers are important, ensure their concentration is appropriate and not excessively high, as this could potentially interfere with the deprotection reaction in some cases.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Coupling

  • Dissolve Substrate: Dissolve the molecule containing the primary amine(s) in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[15]

  • Prepare PEG Reagent: Immediately before use, dissolve the this compound-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.[15]

  • Initiate Reaction: Add the desired molar excess of the dissolved PEG reagent to the substrate solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of protein substrates.[15]

  • Incubate: Allow the reaction to proceed at room temperature with gentle stirring for 1-4 hours. The optimal time may vary.

  • Quench Reaction: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Purify the PEGylated product using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG reagent and quenching agent.[16]

Protocol 2: General Procedure for T-Boc Deprotection

  • Dissolve Protected Conjugate: Dissolve the T-Boc protected PEG conjugate in an anhydrous solvent like dichloromethane (DCM).

  • Prepare Deprotection Reagent: Prepare a deprotection solution, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[12][13]

  • Initiate Deprotection: Add the deprotection solution to the dissolved conjugate. A common ratio is 1:1 (v/v) of the DCM solution to the deprotection solution.[12]

  • Incubate: Stir the reaction mixture at room temperature for 1-2 hours.[12]

  • Remove Acid: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[12]

  • Precipitate and Wash: Add cold diethyl ether to the residue to precipitate the deprotected product. Wash the precipitate with cold ether to remove the scavenger and other byproducts.[12]

Visualizations

experimental_workflow cluster_conjugation Step 1: Amine Coupling cluster_purification1 Purification cluster_deprotection Step 2: T-Boc Deprotection cluster_purification2 Final Purification start Dissolve Substrate (pH 7.2-8.5) prep_peg Prepare T-Boc-PEG-NHS in DMSO/DMF react Mix and Incubate (1-4 hours, RT) start->react prep_peg->react quench Quench Reaction (e.g., Tris, Glycine) react->quench purify1 Purify Conjugate (SEC or Dialysis) quench->purify1 dissolve_conj Dissolve T-Boc Conjugate in DCM purify1->dissolve_conj deprotect Add Deprotection Mix (TFA/TIS/H2O) dissolve_conj->deprotect incubate_deprotect Incubate (1-2 hours, RT) deprotect->incubate_deprotect remove_acid Remove Acid & Solvent incubate_deprotect->remove_acid precipitate Precipitate with Ether remove_acid->precipitate purify2 Final Product Purification precipitate->purify2

Caption: A typical experimental workflow for using this compound.

logical_relationships cluster_ph_effects Effect of pH on Amine Coupling cluster_deprotection_logic T-Boc Deprotection Logic ph Reaction pH low_ph Low pH (< 7) - Protonated Amine (-NH3+) - Low Nucleophilicity ph->low_ph Decreasing optimal_ph Optimal pH (7.2-8.5) - Deprotonated Amine (-NH2) - High Nucleophilicity - Minimized NHS Hydrolysis ph->optimal_ph Optimal Range high_ph High pH (> 8.5) - High Nucleophilicity - Increased NHS Hydrolysis ph->high_ph Increasing tboc T-Boc Protected Amine tbutyl tert-Butyl Cation tboc->tbutyl releases acid Strong Acid (e.g., TFA) acid->tboc catalyzes deprotection scavenger Scavenger (e.g., TIS) scavenger->tbutyl quenches free_amine Deprotected Amine side_product Alkylated Side Product tbutyl->free_amine forms tbutyl->side_product causes

Caption: Logical relationships in this compound reactions.

References

Validation & Comparative

Confirming Successful Conjugation of T-Boc-N-amido-peg20-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of polyethylene (B3416737) glycol (PEG) linkers to therapeutic molecules is a critical step in the development of next-generation biopharmaceuticals. T-Boc-N-amido-peg20-amine, a bifunctional linker with a terminal amine for conjugation and a Boc-protected amine for subsequent functionalization, offers a versatile platform for creating complex bioconjugates. Verifying the successful covalent attachment of this linker is paramount for ensuring the desired therapeutic properties and for regulatory compliance. This guide provides a comparative analysis of key analytical techniques for confirming the successful conjugation of this compound, with a primary focus on mass spectrometry.

Mass Spectrometry: The Gold Standard for Conjugation Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides a direct measurement of the molecular weight of the resulting conjugate, offering definitive evidence of successful PEGylation.[1] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are widely employed for this purpose.

A key indicator of successful conjugation is the increase in the molecular weight of the target molecule corresponding to the mass of the incorporated this compound linker. The molecular weight of this compound is approximately 1041.3 g/mol .[2] When this linker reacts with a carboxylic acid on a target molecule to form an amide bond, a molecule of water (H₂O, molecular weight ~18.02 g/mol ) is lost. Therefore, the expected mass increase upon successful conjugation will be approximately 1023.3 Da.

Detailed Experimental Protocol: Confirmation by Mass Spectrometry

1. Sample Preparation:

  • Purification: It is crucial to purify the conjugate from unreacted linker and target molecule prior to MS analysis to reduce spectral complexity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for this purpose.[1]

  • Concentration and Solvent: Prepare the purified conjugate at a concentration of approximately 1 mg/mL in a solvent compatible with the chosen MS technique. For ESI-MS, a mixture of acetonitrile (B52724) and water with 0.1% formic acid is common.[1] For MALDI-TOF, the sample is mixed with a suitable matrix solution, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA).

2. Mass Spectrometry Analysis:

  • MALDI-TOF MS:

    • Mix the purified conjugate solution with the matrix solution (e.g., 10 mg/mL sinapinic acid in acetonitrile/water/TFA).

    • Spot the mixture onto the MALDI target plate and allow it to dry, forming crystals.

    • Acquire the mass spectrum in positive ion mode. The spectrum will show peaks corresponding to the singly charged ions of the unreacted target molecule (if any) and the successfully conjugated product.

  • ESI-MS:

    • Infuse the sample solution directly into the ESI source or inject it onto an LC column coupled to the mass spectrometer (LC-MS).

    • Acquire the mass spectrum in positive ion mode. ESI typically produces multiply charged ions, so the resulting spectrum will show a series of peaks representing different charge states of the analyte. Deconvolution software is used to calculate the neutral molecular weight of the conjugate.

3. Data Interpretation:

  • Identify the Peak of Interest: Look for a new peak in the mass spectrum of the reaction mixture that is absent in the spectra of the starting materials.

  • Confirm the Mass Shift: The mass of this new peak should correspond to the theoretical mass of the conjugate (mass of the target molecule + ~1023.3 Da).

  • Assess Purity: The relative intensities of the peaks corresponding to the unreacted target molecule and the conjugate can provide a semi-quantitative measure of the conjugation efficiency.

Comparison of Analytical Techniques

While mass spectrometry provides definitive confirmation of molecular weight, other techniques offer complementary information and can be used for reaction monitoring and purity assessment.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
MALDI-TOF MS Measures the mass-to-charge ratio of ions generated by laser desorption from a solid matrix.Direct confirmation of the molecular weight of the conjugate and distribution of PEGylated species.High sensitivity, speed, and tolerance to some impurities.Can have lower resolution for very large molecules; quantification can be less precise than HPLC.[3]
ESI-MS Measures the mass-to-charge ratio of ions generated by electrospraying a liquid sample.Precise molecular weight determination of the conjugate; can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.High accuracy and resolution; suitable for a wide range of molecules.Less tolerant to salts and detergents than MALDI; multiply charged ions can complicate spectra for heterogeneous samples.[4]
HPLC (RP-HPLC & SEC) Separates molecules based on their physicochemical properties (hydrophobicity or size).Monitors reaction progress by observing the disappearance of reactants and the appearance of the product; assesses the purity of the final conjugate.Quantitative and highly reproducible; can be used for purification.Provides indirect evidence of conjugation; requires method development.[1][3]
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information.Confirms the presence of the PEG linker and the t-Boc protecting group on the target molecule through characteristic proton signals.Provides detailed structural information; non-destructive.Lower sensitivity than MS; requires a pure sample; spectra can be complex for large molecules.[1]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for confirming the successful conjugation of this compound and the logical relationship between the analytical techniques.

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Analysis Target Molecule Target Molecule Reaction_Mixture Reaction Mixture Target Molecule->Reaction_Mixture PEG_Linker This compound PEG_Linker->Reaction_Mixture Purification Purification (HPLC) Reaction_Mixture->Purification Crude Product MS_Analysis Mass Spectrometry (MALDI-TOF / ESI-MS) Purification->MS_Analysis Purified Conjugate Confirmation Successful Conjugation Confirmed MS_Analysis->Confirmation analytical_relationship cluster_techniques Analytical Techniques Conjugation_Reaction Conjugation Reaction Mixture HPLC HPLC (Monitoring & Purification) Conjugation_Reaction->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Purified Product NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Purified Product

References

A Comparative Guide to the NMR Analysis of T-Boc-N-amido-peg20-amine and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NMR characteristics of T-Boc-N-amido-peg20-amine, a heterobifunctional PEGylation reagent, with common alternatives. It includes detailed experimental protocols for conjugation and NMR analysis, quantitative data for easy comparison, and a visual representation of the general PEGylation workflow. This information is intended to aid researchers in selecting appropriate reagents and interpreting analytical data for the development of PEGylated therapeutics.

Performance Comparison: ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of PEGylation reagents. The following tables summarize the expected quantitative ¹H and ¹³C NMR data for T-Boc-N-amido-peg-amine and two common alternative amine-reactive PEG linkers: m-PEG-Succinimidyl Valerate (m-PEG-SVA) and Azide-PEG-amine.

Note: The chemical shifts provided for this compound are based on data for analogous shorter PEG chain compounds and known functional group effects, as specific supplier data for the PEG20 variant was not publicly available in a quantitative format.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compound (Expected)m-PEG-Succinimidyl Valerate (m-PEG-SVA)Azide-PEG-amine
-C(CH₃)₃ (t-Boc)~1.44 (s, 9H)N/AN/A
-NH- (Amide)~5.0 (br s, 1H)N/AN/A
-CH₂-NH- (Amine)~2.85 (t, 2H)N/A~2.85 (t, 2H)
PEG Backbone (-O-CH₂-CH₂-O-)~3.64 (s, ~80H)~3.64 (s)~3.64 (s)
-CH₂-CH₂-NH₂ ~3.5 (t, 2H)N/A~3.5 (t, 2H)
-O-CH₃ (Methoxy)N/A~3.38 (s, 3H)N/A
-CH₂-CO- (Valerate)N/A~2.60 (t, 2H)N/A
-CH₂-CH₂-CH₂- (Valerate)N/A~1.75 (m, 4H)N/A
Succinimidyl Protons N/A~2.84 (s, 4H)N/A
-CH₂-N₃ (Azide)N/AN/A~3.39 (t, 2H)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compound (Expected)m-PEG-Succinimidyl Valerate (m-PEG-SVA)Azide-PEG-amine
-C(CH₃)₃ (t-Boc)~28.4N/AN/A
-C(CH₃)₃ (t-Boc)~79.1N/AN/A
PEG Backbone (-O-CH₂-CH₂-O-)~70.5~70.5~70.5
-CH₂-NH₂ ~41.7N/A~41.7
-CH₂-CH₂-NH₂ ~73.3N/A~73.3
-O-CH₃ (Methoxy)N/A~59.0N/A
-CO- (Amide)~156.1N/AN/A
-CO- (Ester)N/A~170.8N/A
Succinimidyl Carbons N/A~25.5, ~169.2N/A
-CH₂-N₃ (Azide)N/AN/A~50.6

NMR Analysis of Conjugates

Upon successful conjugation of a PEG reagent to a protein, the NMR spectrum will exhibit characteristic changes. The sharp, intense signal of the PEG backbone (~3.64 ppm in ¹H NMR) will dominate the spectrum. Broader signals corresponding to the protein backbone and side chains will also be present, although they may be attenuated. Solid-state NMR can be a powerful technique for analyzing PEGylated proteins, providing insights into the structural integrity of the protein after modification. The degree of PEGylation can also be quantitatively determined using ¹H NMR by comparing the integral of the PEG methylene (B1212753) protons to a known standard or to the integral of specific, well-resolved protein resonances.[1]

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol describes a general procedure for the conjugation of this compound to a protein via its primary amine groups.

Materials:

  • Protein of interest (e.g., Lysozyme, BSA)

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Activating agents (e.g., EDC, NHS) if conjugating to a carboxylated protein

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the this compound in the same buffer. A 5- to 20-fold molar excess of the PEG reagent to the protein is a good starting point.

  • If the protein has available carboxyl groups for conjugation, pre-activate the this compound with EDC and NHS according to standard protocols.

  • Add the PEG reagent solution to the protein solution with gentle mixing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to react with any unreacted PEG reagent.

  • Purify the PEGylated protein conjugate using an appropriate chromatography method to remove unreacted PEG and protein.

Protocol 2: NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a PEGylated compound or protein for NMR analysis.

Materials:

  • PEGylated compound or conjugate (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ for the reagent, D₂O for the conjugate)

  • 5 mm NMR tube

  • Glass wool or filter

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.

  • Gently vortex or sonicate until the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign the chemical shifts by referencing to the solvent peak or an internal standard (e.g., TMS).

Visualizing the PEGylation Workflow

The following diagram illustrates the general workflow for protein PEGylation and subsequent analysis.

PEGylation_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) Reaction PEGylation Reaction (RT, 1-2h or 4°C, overnight) Protein->Reaction PEG_Reagent This compound Solution PEG_Reagent->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Purification Chromatography (SEC or IEX) Quenching->Purification Analysis NMR Spectroscopy (¹H, ¹³C) Purification->Analysis Characterization Further Characterization (SDS-PAGE, MS, Activity Assay) Analysis->Characterization

Caption: General workflow for protein PEGylation and analysis.

Logical Framework for Reagent Selection and Analysis

The selection of a PEGylation reagent and the subsequent analytical strategy depend on the specific research goals. The following diagram outlines a logical decision-making process.

Decision_Framework Start Define Project Goal Goal1 Introduce a protected amine for further functionalization Start->Goal1 Goal2 Simple amine PEGylation for half-life extension Start->Goal2 Goal3 Orthogonal conjugation (e.g., Click Chemistry) Start->Goal3 Reagent1 Select T-Boc-N-amido-peg-amine Goal1->Reagent1 Reagent2 Select m-PEG-SVA or similar NHS ester Goal2->Reagent2 Reagent3 Select Azide-PEG-amine Goal3->Reagent3 Analysis1 NMR to confirm Boc group and PEG backbone integrity. Monitor deprotection. Reagent1->Analysis1 Analysis2 NMR to confirm PEGylation. SDS-PAGE for MW shift. Activity assay. Reagent2->Analysis2 Analysis3 NMR to confirm azide (B81097) and amine termini. Monitor click reaction. Reagent3->Analysis3

Caption: Decision framework for PEG reagent selection and analysis.

References

The Long-Chain Advantage: A Comparative Guide to T-Boc-N-amido-peg20-amine in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving optimal efficacy and safety. A critical, yet often underestimated, component of these complex molecules is the linker that connects the targeting moiety to the therapeutic payload. This guide provides an in-depth comparison of T-Boc-N-amido-peg20-amine, a long-chain polyethylene (B3416737) glycol (PEG) linker, against its shorter-chain counterparts, supported by experimental data and detailed protocols.

The inclusion of a PEG linker in bioconjugates is a well-established strategy to enhance their physicochemical and pharmacological properties.[1][2][3] The length of this hydrophilic spacer, however, is a crucial parameter that can significantly influence the therapeutic's performance.[4][5] Longer PEG chains, such as the 20-unit PEG in this compound, offer distinct advantages over shorter chains in several key areas.

Enhanced Hydrophilicity and Biocompatibility

One of the primary benefits of incorporating a long PEG chain is the significant increase in hydrophilicity.[1][3] Many potent cytotoxic payloads used in ADCs and the small molecule components of PROTACs are hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation.[6] A longer PEG chain, like PEG20, creates a more substantial hydrophilic shield around the hydrophobic components, mitigating these issues and allowing for higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.[4][6] This enhanced water solubility is a critical factor for developing viable intravenous formulations.

Improved Pharmacokinetics and In Vivo Efficacy

The length of the PEG linker directly impacts the pharmacokinetic (PK) profile of the therapeutic conjugate.[1][2][6] Longer PEG chains increase the hydrodynamic radius of the molecule, which leads to reduced renal clearance and a significantly longer plasma half-life.[1][7] This extended circulation time allows for greater accumulation of the drug in the target tissue, such as a tumor, which can translate to improved in vivo efficacy.[2][7] Studies have shown that while shorter PEG linkers might favor stability in some cases, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[4]

Optimal Flexibility and Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker is not merely a spacer but plays a critical role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[8][9] The length and flexibility of the PEG linker are crucial for achieving the optimal spatial arrangement for this complex.[9] While a linker that is too short can lead to steric hindrance, an excessively long one may result in inefficient ubiquitination.[8] A PEG20 linker often provides the necessary length and flexibility to allow the two ends of the PROTAC to bind effectively to their respective proteins, leading to efficient target protein degradation.[5]

Data Presentation: A Comparative Analysis

The following table summarizes representative quantitative data, synthesized from multiple preclinical studies, comparing the performance of conjugates with a long-chain PEG linker (represented by PEG20) to those with shorter PEG linkers. It is important to note that the exact values can vary depending on the specific antibody, payload, target, and experimental model.

Parameter Shorter PEG Linkers (e.g., PEG2, PEG4, PEG8) Longer PEG Linker (e.g., this compound) Reference
Solubility ModerateHigh[1][3]
Plasma Half-life (t½) in Rodents Shorter (e.g., < 50 hours)Longer (e.g., > 100 hours)[1][7]
Plasma Clearance HigherLower[10]
In Vitro Cytotoxicity (IC50) May be slightly lower (more potent)May be slightly higher[2][7]
In Vivo Tumor Growth Inhibition (TGI) ModerateHigh[4][7]
PROTAC-mediated Protein Degradation (DC50) Variable, may be less efficientOften more potent and efficient[8]

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cancer Cell (Antigen Expressing) ADC->Target_Cell 1. Binding Internalization Internalization (Endocytosis) Target_Cell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC Target_Protein Target Protein of Interest (POI) PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

cluster_2 Experimental Workflow for ADC/PROTAC Evaluation cluster_3 In Vitro cluster_4 In Vivo Synthesis Synthesis of Conjugates (Varying PEG Lengths) In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies Synthesis->In_Vivo Data_Analysis Data Analysis and Comparison In_Vitro->Data_Analysis In_Vivo->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Degradation Protein Degradation Assay (Western Blot for PROTACs) PK_Study Pharmacokinetic (PK) Study Efficacy_Study Antitumor Efficacy (Xenograft Model)

Caption: Experimental workflow for comparing ADCs/PROTACs with different PEG linkers.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of therapeutic conjugates.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of ADCs.

  • Cell Seeding: Seed target cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[1][11]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in the appropriate cell culture medium.[4] Remove the old medium from the cells and add the diluted ADCs.[11] Incubate the plates for 72-96 hours.[4]

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[1][11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[11] Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][11]

In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines the procedure to evaluate the in vivo efficacy of ADCs.

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[2]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2] Randomize the mice into different treatment groups (e.g., vehicle control, ADC with short PEG linker, ADC with long PEG linker).[2]

  • ADC Administration: Administer the different ADC constructs to their respective groups, typically via intravenous injection, at a predetermined dose and schedule (e.g., once a week for three weeks).[2]

  • Monitoring: Measure tumor volumes and body weights two to three times per week.[2] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Conclude the study when the tumors in the control group reach a predetermined size or at a set time point.[1][4]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[1][2]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[12] Treat the cells with varying concentrations of the PROTACs with different PEG linker lengths or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12][13]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[13] Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[13][14] Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14] Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.[13][14]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14] Visualize the protein bands using an ECL substrate and an imaging system.[13]

  • Data Analysis: Quantify the intensity of the protein bands using densitometry software.[13] Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]

References

T-Boc-N-amido-peg20-amine in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic properties of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility and stability. This guide provides an objective comparison of T-Boc-N-amido-peg20-amine, a heterobifunctional PEG linker, with other alternatives, supported by experimental data and detailed methodologies for its application.

This compound is a bifunctional PEG linker characterized by a twenty-unit polyethylene glycol chain, a terminal primary amine, and a tert-Butyloxycarbonyl (Boc) protected primary amine.[1] This structure provides a hydrophilic spacer that can increase the solubility and circulation time of conjugated molecules.[2][3] The free amine group is readily reactive with carboxylic acids or activated esters, while the Boc-protected amine can be deprotected under acidic conditions to reveal a second primary amine for subsequent conjugation steps.[1][4] This allows for a controlled, stepwise approach to synthesizing complex bioconjugates.

Comparison with Alternative Linkers

The selection of an appropriate linker is contingent on the specific application and desired properties of the final conjugate. This compound offers a balance of hydrophilicity, length, and reactive functionalities. Below is a comparison with other common bifunctional linkers.

FeatureThis compoundMaleimide-PEG-NHS EsterAzide-PEG-Alkyne
Functional Group 1 Primary AmineMaleimideAzide
Functional Group 2 Boc-protected AmineNHS EsterAlkyne
Reactive Towards Carboxylic acids, AldehydesThiols (Cysteine)Alkynes (via Click Chemistry)
Spacer 20-unit PEGVariable length PEGVariable length PEG
Key Advantage Orthogonal reactivity after deprotectionHigh specificity for thiolsHigh efficiency and bioorthogonality
Considerations Requires deprotection stepPotential for Michael addition reversalRequires copper catalyst (for CuAAC)

Experimental Protocols

The utility of this compound lies in its sequential reactivity. The following are representative protocols for its use in bioconjugation.

Conjugation of the Primary Amine

This protocol outlines the reaction of the free primary amine of this compound with a carboxyl group on a target molecule.

Materials:

  • This compound

  • Carboxyl-containing molecule (e.g., protein, drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the carboxyl-containing molecule in anhydrous DMF.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to activate the carboxyl group. Stir at room temperature for 15 minutes.

  • Dissolve this compound in anhydrous DMF and add it to the activated molecule solution.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris buffer.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Deprotection of the Boc-Protected Amine

This protocol describes the removal of the Boc protecting group to expose the second primary amine for further conjugation.[5]

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add a solution of 50% TFA in DCM to the conjugate solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by thin-layer chromatography or mass spectrometry.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the final amine-functionalized conjugate under vacuum.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for using this compound and a potential application in a signaling pathway context.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Molecule 1 (e.g., Protein) C Conjugate 1 (Boc-protected) A->C EDC/NHS coupling B This compound B->C E Conjugate 1 (Amine-reactive) C->E Boc Removal D TFA/DCM D->E G Final Conjugate E->G Amide bond formation F Molecule 2 (e.g., Drug) F->G

Sequential Bioconjugation Workflow

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (POI Binder - Linker - E3 Binder) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC Signaling Pathway

References

T-Boc-N-amido-peg20-amine: A Comparative Literature Review of Applications and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

T-Boc-N-amido-peg20-amine is a bifunctional linker that has garnered significant interest in the fields of bioconjugation and drug delivery. Its structure, featuring a twenty-unit polyethylene (B3416737) glycol (PEG) chain, a Boc-protected amine, and a terminal primary amine, offers a unique combination of properties that are highly advantageous for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of this compound with other linker alternatives, supported by a review of experimental data and detailed methodologies.

Overview of this compound

The key features of this compound include:

  • PEG20 Spacer: The long, hydrophilic PEG chain enhances the aqueous solubility and stability of the resulting conjugate. It can also improve pharmacokinetics by increasing the hydrodynamic radius, which reduces renal clearance.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise conjugation strategy. It remains stable under various reaction conditions and can be readily removed under mild acidic conditions to reveal a primary amine for subsequent modification.

  • Terminal Amine: The reactive primary amine allows for covalent attachment to various molecules, such as carboxylic acids or activated esters.

Comparison with Alternative Linkers

The choice of a linker is critical in determining the therapeutic efficacy, stability, and overall performance of a bioconjugate. While direct head-to-head comparative studies for this compound are limited in publicly available literature, its performance can be inferred from studies that have systematically varied PEG linker lengths and functionalities.

Quantitative Data Comparison

The following tables summarize the expected performance of a PEG20 linker based on established trends and compare it with shorter PEG linkers and non-PEG alternatives.

Table 1: Impact of PEG Linker Length on Key Performance Metrics in ADCs

Linker TypePEG LengthSolubilityIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetics (Half-life)
PEG Linker PEG4GoodHighModerateShort
PEG Linker PEG8Very GoodHigh to ModerateGoodIntermediate
T-Boc-N-amido-peg-amine PEG20 (Expected) Excellent Moderate Excellent Long
PEG Linker PEG24ExcellentModerate to LowExcellentLong

Data is synthesized from multiple sources to illustrate general trends. Actual values are context-dependent.

Table 2: Comparison of PEG and Non-PEG Linkers in PROTACs

Linker TypeKey CharacteristicsAdvantagesDisadvantages
T-Boc-N-amido-peg-amine (PEG20) Long, flexible, hydrophilicEnhances solubility and cell permeability; provides optimal distance for ternary complex formation.Can sometimes lead to reduced potency (hook effect); may have less defined conformational control.
Alkyl Chain Linkers Hydrophobic, rigidCan provide better conformational rigidity, potentially leading to improved ternary complex stability.May decrease solubility and cell permeability.
Click-Chemistry Linkers BioorthogonalAllows for highly specific and efficient conjugation.May require multi-step synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates using this compound.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general workflow for conjugating a drug to an antibody using a this compound linker.

Materials:

  • Antibody of interest

  • This compound

  • Drug-NHS ester

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Deprotection Solution (e.g., Trifluoroacetic acid in Dichloromethane)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., Size-Exclusion Chromatography)

Methodology:

  • First Conjugation: React the terminal amine of this compound with the NHS-ester of the drug in an appropriate solvent.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

  • Deprotection: Remove the Boc protecting group from the purified drug-linker conjugate using the deprotection solution.

  • Second Conjugation: React the newly exposed amine of the drug-linker with the antibody. The antibody may require prior activation of its carboxyl groups.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Final Purification: Purify the final ADC using Size-Exclusion Chromatography to remove unconjugated drug-linkers and antibodies.

Protocol 2: Western Blot for Target Protein Degradation by a PROTAC

This assay is used to compare the efficacy of different PROTACs in degrading a target protein.

Materials:

  • Cancer cell line of interest

  • PROTACs with different linkers (including one with a PEG20 linker)

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation for each PROTAC.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes.

PROTAC_Mechanism PROTAC PROTAC (with PEG20 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_adc_synthesis ADC Synthesis Linker This compound Conjugation1 First Conjugation Linker->Conjugation1 Drug Drug-NHS Ester Drug->Conjugation1 Purification1 Purification (HPLC) Conjugation1->Purification1 Deprotection Boc Deprotection Purification1->Deprotection Conjugation2 Second Conjugation Deprotection->Conjugation2 Antibody Antibody Antibody->Conjugation2 Quenching Quenching Conjugation2->Quenching Purification2 Final Purification (SEC) Quenching->Purification2 ADC Final ADC Purification2->ADC

Caption: General workflow for ADC synthesis.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of T-Boc-N-amido-PEG20-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Understanding the proper disposal procedures for specialized reagents like T-Boc-N-amido-PEG20-amine is a critical component of responsible research. This guide provides essential safety and logistical information, including a step-by-step disposal plan, to ensure this compound is handled correctly from receipt to disposal.

Essential Safety and Handling Information

Proper handling is the first step in ensuring safe disposal. Before working with this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and storage conditions.

ParameterSpecificationSource
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles or a face shield.[1][2]
Hand ProtectionNitrile or other chemically resistant gloves.[1][2]
Body ProtectionA laboratory coat.[1][2]
Respiratory ProtectionUse in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[1][2][3]
Storage and Handling
Storage Temperature-20°C.[4][5]
Storage ConditionsStore in original, securely sealed containers in a cool, dry area away from incompatible materials. Protect from physical damage.[3][6]
Handling PrecautionsAvoid breathing dust and contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations.[1] Always consult with your institution's environmental health and safety (EHS) office for specific guidance.[1]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused solid this compound and grossly contaminated disposable items (e.g., pipette tips, weigh boats, gloves) in a dedicated, properly labeled hazardous waste container.[7]

    • The container should be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect it in a designated container for chemical waste.[7]

    • Do not mix with non-halogenated waste streams if a halogenated solvent is used.[7]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent used, and the approximate concentration and quantity.[7]

    • Keep waste containers securely sealed when not in use.[3][7]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[1][7]

  • Wear Appropriate PPE: Before cleaning, don the recommended personal protective equipment, including respiratory protection if necessary.[1][3]

  • Contain and Absorb: For liquid spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1][7] For solid spills, use dry clean-up procedures to avoid generating dust.[3]

  • Collect Waste: Carefully sweep or scoop the absorbed material or spilled solid into the designated hazardous waste container.[1][3][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[7]

  • Report: Alert emergency services and inform them of the location and nature of the hazard if necessary.[3]

3. Final Disposal:

  • Do not dispose of this compound down the drain. [7]

  • All waste containing this compound should be disposed of through an authorized hazardous or special waste collection point in accordance with local regulations.[3] This typically involves incineration at a licensed facility.[7]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: Have this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container spill Is there a spill? solid_container->spill liquid_container->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes final_disposal Arrange for Final Disposal via Institutional EHS spill->final_disposal No spill_procedure->final_disposal end End final_disposal->end

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling T-Boc-N-amido-peg20-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling T-Boc-N-amido-peg20-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally similar molecules, including other PEGylated amines and Boc-protected compounds. A thorough risk assessment should be conducted before beginning any work with this chemical.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical, which may cause serious eye irritation.[1]
Skin Protection Nitrile or other chemical-resistant gloves. A standard, full-sleeved laboratory coat.Prevents skin contact with the chemical, as similar compounds can cause skin irritation.[1][2][3] Always inspect gloves before use and change them immediately if they become contaminated. A lab coat protects skin and personal clothing.[4]
Respiratory Protection Typically not required if handled in a certified chemical fume hood.Handling the compound in a fume hood minimizes the risk of inhaling any potential dust or aerosols.[2] If ventilation is inadequate or when handling large quantities, a NIOSH-approved respirator may be necessary.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.

  • Preparation :

    • Conduct a thorough risk assessment and ensure all personnel are trained on the handling protocols for this chemical.[5]

    • Designate a specific handling area, preferably within a certified chemical fume hood.[4]

    • Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible.

  • Handling :

    • Perform all weighing and transferring operations of the solid compound within a chemical fume hood to minimize inhalation risk.[2][4]

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.[4]

    • Keep the container tightly sealed when not in use.[6][7]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][7]

    • The recommended storage temperature is -20°C.[8][9]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation :

    • Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.[4][10]

  • Containerization :

    • Ensure the waste container is made of a compatible material and is kept closed when not in use.[4]

  • Disposal :

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[10]

    • Do not pour down the drain.[4][10] While polyethylene (B3416737) glycol itself is biodegradable, the overall compound should be treated with caution.[11]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Handling Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh and Transfer Compound prep_area->handle_weigh handle_dissolve Dissolve if Necessary handle_weigh->handle_dissolve handle_use Perform Experimental Procedure handle_dissolve->handle_use storage_seal Tightly Seal Container handle_use->storage_seal disp_collect Collect Contaminated Waste handle_use->disp_collect storage_store Store at -20°C storage_seal->storage_store disp_label Label Hazardous Waste Container disp_collect->disp_label disp_dispose Dispose via Institutional Program disp_label->disp_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.